molecular formula C9H7FO4 B1303494 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid CAS No. 321309-28-8

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Cat. No.: B1303494
CAS No.: 321309-28-8
M. Wt: 198.15 g/mol
InChI Key: HWBALMSPYAUMMB-UHFFFAOYSA-N
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Description

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a useful research compound. Its molecular formula is C9H7FO4 and its molecular weight is 198.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7FO4/c10-6-1-5-3-13-4-14-8(5)7(2-6)9(11)12/h1-2H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBALMSPYAUMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C(=O)O)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381593
Record name 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid
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Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-28-8
Record name 6-Fluoro-4H-1,3-benzodioxin-8-carboxylic acid
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Record name 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid
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Record name 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, including its chemical structure, properties, and key data relevant to research and development.

Chemical Structure and Identifiers

This compound is a fluorinated derivative of the 4H-1,3-benzodioxine-8-carboxylic acid scaffold. The presence of the fluorine atom and the carboxylic acid group makes it a compound of interest for various chemical and pharmaceutical applications.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name 6-fluoro-2,4-dihydro-1,3-benzodioxine-8-carboxylic acid[1]
CAS Number 321309-28-8[1]
Molecular Formula C9H7FO4[1]
Molecular Weight 198.149 g/mol [1]
Canonical SMILES C1=C(C2=C(C(=C1)F)OCOC2)C(=O)O
InChI InChI=1S/C9H7FO4/c10-5-2-6-7(3-13-4-14-6)1-8(5)9(11)12/h1-2H,3-4H2,(H,11,12)
InChIKey HWBALMSPYAUMMB-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known physicochemical properties is presented below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Physical Form White solid[2]
Purity 97%[2][3]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly disclosed. However, a general synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow:

A plausible synthetic route could involve the fluorination of a suitable benzodioxine precursor, followed by carboxylation. The following diagram illustrates a generalized workflow.

G start Benzodioxine Precursor step1 Fluorination Reaction start->step1 intermediate Fluorinated Intermediate step1->intermediate step2 Carboxylation Reaction intermediate->step2 product This compound step2->product

Caption: A conceptual workflow for the synthesis of the target compound.

Note: This is a generalized representation. The actual synthesis would require specific reagents, catalysts, and reaction conditions that would need to be optimized in a laboratory setting.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. Compounds with similar structural motifs, such as benzodioxanes, have been explored for various pharmacological activities. Further research, including in vitro and in vivo studies, would be necessary to elucidate the biological role of this specific compound.

Hypothetical Target Interaction Workflow:

Should this compound be investigated as a potential drug candidate, a typical workflow for target identification and validation is outlined below.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound Compound Target Binding Assay Target Binding Assay Compound->Target Binding Assay Hit Identification Hit Identification Target Binding Assay->Hit Identification Functional Assays Functional Assays Hit Identification->Functional Assays Lead Compound Lead Compound Functional Assays->Lead Compound Animal Models Animal Models Lead Compound->Animal Models Efficacy & Toxicity Efficacy & Toxicity Animal Models->Efficacy & Toxicity Clinical Trials Clinical Trials Efficacy & Toxicity->Clinical Trials

Caption: A generalized workflow for drug discovery and development.

Safety and Handling

Based on available safety data, this compound is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Recommended Handling Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • If on skin, wash with plenty of soap and water.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing.

For more detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

Spectroscopic and Synthetic Profile of 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid. Due to the limited availability of direct experimental data in public databases, this document combines established spectroscopic principles with data from analogous compounds to present a predicted yet scientifically grounded profile of the target molecule.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS: 321309-28-8; Molecular Formula: C₉H₇FO₄; Molecular Weight: 198.15 g/mol ).[1][2] These predictions are based on the analysis of structurally similar compounds and established spectroscopic libraries.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~7.5 - 7.7m2HAr-H
~5.3s2H-O-CH₂ -O-
~4.9s2HAr-CH₂ -O-

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~166.0-C OOH
~158.0 (d, J ≈ 240 Hz)C -F
~148.0Ar-C -O
~130.0Ar-C -COOH
~115.0 (d, J ≈ 25 Hz)Ar-C H
~110.0 (d, J ≈ 8 Hz)Ar-C H
~95.0-O-C H₂-O-
~65.0Ar-C H₂-O-

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (J).

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Aromatic ether)
~1100StrongC-F stretch

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[3][4]

Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
198Moderate[M]⁺ (Molecular ion)
181Low[M-OH]⁺
153Strong[M-COOH]⁺

Note: The fragmentation pattern of carboxylic acids often shows the loss of the hydroxyl group and the entire carboxyl group.[5][6]

Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic route could start from a commercially available fluorinated phenol, which is then subjected to a series of reactions to build the benzodioxine ring system and introduce the carboxylic acid group. A common method for forming the 1,3-benzodioxine ring involves the reaction of a phenol with formaldehyde or a formaldehyde equivalent under acidic conditions. The carboxylic acid group can be introduced via various methods, such as the oxidation of a corresponding aldehyde or methyl group, or through carboxylation of an organometallic intermediate.

General Protocol for Spectroscopic Analysis:

  • Sample Preparation:

    • For NMR spectroscopy, dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • For IR spectroscopy, the solid sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

    • For mass spectrometry, dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition:

    • ¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • MS: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizations

The following diagrams illustrate the proposed experimental workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample of 6-fluoro-4H-1,3-benzodioxine- 8-carboxylic acid NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr pellet or thin film Sample->IR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of the target compound.

As no specific signaling pathways involving this compound have been identified in the current literature search, a corresponding diagram cannot be provided at this time. Further biological screening would be required to elucidate its potential interactions with cellular signaling cascades.

References

An In-Depth Technical Guide to 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 321309-28-8[1]

This technical guide provides a comprehensive overview of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, a fluorinated benzodioxine derivative. While detailed experimental and biological data for this specific compound are limited in publicly available literature, this document consolidates known physicochemical properties and outlines a putative synthesis protocol based on established chemical methodologies for analogous structures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its solubility, stability, and potential for further chemical modification.

PropertyValueSource
CAS Number 321309-28-8[1]
Molecular Formula C₉H₇FO₄[1]
Molecular Weight 198.15 g/mol [1]
Appearance White solid[2]
Purity Typically ≥97%[2]
IUPAC Name This compound[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis of the target compound likely involves a multi-step process starting from a readily available fluorinated phenol derivative. A potential synthetic workflow is outlined below.

G A 4-Fluorophenol B 4-Fluoro-2-hydroxyacetophenone A->B Fries Rearrangement (e.g., Acetic anhydride, AlCl3) C Ethyl 2-(4-fluoro-2-hydroxyphenyl)-2-oxoacetate B->C Claisen Condensation (e.g., Diethyl oxalate, NaOEt) D 6-Fluoro-4-oxo-4H-1,3-benzodioxin-8-carboxylate C->D Cyclization (e.g., Paraformaldehyde, Acid catalyst) E This compound D->E Hydrolysis (e.g., NaOH, then H+)

Caption: Proposed synthetic workflow for this compound.

Experimental Steps (Hypothetical):

  • Acetylation and Fries Rearrangement: 4-Fluorophenol would first be acetylated to form 4-fluorophenyl acetate. This intermediate would then undergo a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride, to yield 4-fluoro-2-hydroxyacetophenone.

  • Claisen Condensation: The resulting acetophenone derivative would then be subjected to a Claisen condensation with a suitable oxalate ester, such as diethyl oxalate, in the presence of a base like sodium ethoxide. This reaction would form an ethyl 2-(4-fluoro-2-hydroxyphenyl)-2-oxoacetate intermediate.

  • Cyclization: The key benzodioxine ring system would be formed through a cyclization reaction. This could potentially be achieved by reacting the intermediate from the previous step with a formaldehyde equivalent, such as paraformaldehyde, under acidic conditions. This step would lead to the formation of an ethyl 6-fluoro-4-oxo-4H-1,3-benzodioxin-8-carboxylate.

  • Hydrolysis: The final step would involve the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treatment with a base, such as sodium hydroxide, followed by acidification to yield the desired this compound.

Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. The benzodioxine core is a known pharmacophore, and the presence of a fluorine atom and a carboxylic acid group suggests potential applications in medicinal chemistry.

Potential as a Building Block:

This compound is commercially available from several chemical suppliers, indicating its primary use as a building block or intermediate in the synthesis of more complex molecules. The carboxylic acid moiety provides a versatile handle for various chemical transformations, including amidation, esterification, and reduction.

Logical Relationship for Further Research:

The following diagram illustrates the logical flow for investigating the potential of this compound in a drug discovery context.

G A This compound B Chemical Modification (e.g., Amidation, Esterification) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme assays, Cell-based assays) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: Logical workflow for the exploration of this compound in drug discovery.

Signaling Pathways

Currently, there is no published data directly implicating this compound in any specific signaling pathways. Research into the biological effects of this compound and its derivatives is required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound is a readily available chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and materials science. While its own biological profile is not well-characterized, its structural features suggest that it could serve as a valuable starting point for the development of new bioactive molecules. The hypothetical synthetic pathway and logical research workflow presented in this guide offer a framework for researchers interested in exploring the potential of this compound. Further investigation is warranted to uncover its chemical reactivity and biological significance.

References

An In-depth Technical Guide on 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a fluorinated heterocyclic compound belonging to the benzodioxine class. Its structure, featuring a carboxylic acid group and a fluorine atom, suggests its potential as a scaffold in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of its known properties and discusses potential avenues for research and development based on the characteristics of structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and interpretation in experimental settings.

PropertyValueReference
Molecular Weight 198.149 g/mol [1][2]
Molecular Formula C₉H₇FO₄[1]
CAS Number 321309-28-8[1]
IUPAC Name This compound[1]
Appearance White solid[3]
Melting Point 180 °C[4]
Boiling Point 180-182 °C[4]
Density 1.466 g/cm³ (Predicted)[4]
pKa 3.33 (Predicted)[4]

Synthesis and Experimental Protocols

G A Fluorinated Catechol Derivative B Protection of Hydroxyl Groups A->B Protection C Introduction of Carboxylic Acid Precursor B->C Functionalization D Formation of Dioxane Ring C->D Cyclization E Deprotection D->E Deprotection F Oxidation to Carboxylic Acid E->F Oxidation G Final Product: This compound F->G Purification

Caption: Hypothetical synthetic workflow for this compound.

A general experimental protocol for a key step, such as the formation of the benzodioxane ring, often involves the reaction of a catechol derivative with a dielectrophile like 1,2-dibromoethane or a similar reagent in the presence of a base. The introduction and modification of the carboxylic acid moiety could be achieved through various standard organic synthesis methods, such as Grignard reactions followed by carboxylation or oxidation of a corresponding alcohol or aldehyde.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been specifically detailed in available literature. However, based on its structural motifs, several potential applications can be inferred:

  • Kinase Inhibition: Many fluorinated carboxylic acids have been investigated as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The quinazoline core, structurally related to the benzodioxine system, is a known scaffold for kinase inhibitors.

  • Antimicrobial Activity: Fluoroquinolones are a well-known class of antibiotics. The presence of a fluorine atom and a carboxylic acid group in the target molecule suggests that it could be explored for antibacterial or antifungal properties.

  • Metabolic Modulators: Carboxylic acid-containing compounds can act as bioisosteres for other functional groups and interact with enzymes involved in metabolic pathways.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological potential of this compound, a general workflow for initial screening is proposed below.

G cluster_0 In Vitro Screening cluster_1 Hit-to-Lead Optimization A Compound Acquisition and QC B Primary Target-Based Assays (e.g., Kinase Panel) A->B C Phenotypic Screening (e.g., Cell Viability Assays) A->C D Hit Identification B->D C->D E Secondary Assays (IC50 Determination) D->E F ADME-Tox Profiling E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Candidate G->H

Caption: General workflow for the biological screening of a novel chemical entity.

Disclaimer: The information regarding the synthesis and biological activity of this compound is based on the analysis of structurally similar compounds and general principles of medicinal chemistry, as specific experimental data for this compound is not publicly available. Researchers should use this guide as a starting point for their investigations and validate all findings through rigorous experimentation.

References

Technical Guide: Solubility Profile of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected solubility of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and predictive models based on the solubility of structurally similar molecules, such as fluoroaromatic and benzodioxane carboxylic acids.

Predicted Solubility of this compound

The solubility of an organic compound is primarily governed by the interplay of its molecular structure and the properties of the solvent. For this compound, key structural features influencing its solubility include the polar carboxylic acid group, the fluorine atom which adds polarity and can participate in hydrogen bonding, and the largely non-polar benzodioxine ring system.

Based on these features, a qualitative prediction of its solubility in various organic solvents is presented in the table below.

SolventPredicted SolubilityRationale
Polar Protic Solvents
MethanolHighThe carboxylic acid group can form strong hydrogen bonds with methanol.
EthanolHighSimilar to methanol, ethanol is a good hydrogen bond donor and acceptor.
IsopropanolMediumIncreased hydrocarbon chain length slightly reduces polarity compared to methanol and ethanol.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor, readily solvating the carboxylic acid group.
Dimethylformamide (DMF)HighDMF is another excellent hydrogen bond acceptor.
AcetoneMediumThe carbonyl group can act as a hydrogen bond acceptor.[1]
Ethyl AcetateMedium-LowLess polar than acetone, with some hydrogen bond accepting capability.
Non-Polar Solvents
Dichloromethane (DCM)LowLimited ability to interact with the polar carboxylic acid group.
TolueneLowPrimarily non-polar interactions, insufficient to overcome the crystal lattice energy of the solid acid.
HexaneVery LowHighly non-polar, making it a poor solvent for this polar compound.

Factors Influencing Solubility

The solubility of a carboxylic acid in organic solvents is a complex interplay of several factors. A diagrammatic representation of these relationships is provided below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Carboxylic_Acid Carboxylic Acid Group (Polar, H-bond donor/acceptor) Solubility Solubility Carboxylic_Acid->Solubility Increases in polar solvents Fluorine_Atom Fluorine Atom (Increases polarity) Fluorine_Atom->Solubility Increases in polar solvents Benzodioxine_Ring Benzodioxine Ring (Largely non-polar) Benzodioxine_Ring->Solubility Decreases in polar solvents Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Decreases solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capability (Donor/Acceptor) H_Bonding->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

A general and robust method for determining the solubility of a crystalline organic compound like this compound is the isothermal shake-flask method. This protocol is designed to achieve equilibrium and provide accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the crystalline compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Analyze the filtered sample from the saturated solution using the same method.

    • Determine the concentration of the compound in the sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the solubility of the compound in the specific solvent at the experimental temperature. The results are typically expressed in mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

G Start Start Add_Excess_Solid Add excess solid to solvent in vials Start->Add_Excess_Solid Equilibrate Equilibrate at constant temperature with agitation (24-48h) Add_Excess_Solid->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter_Supernatant Filter supernatant Settle->Filter_Supernatant Analyze Analyze sample and standards (e.g., HPLC, UV-Vis) Filter_Supernatant->Analyze Prepare_Standards Prepare standard solutions Prepare_Standards->Analyze Calculate Calculate solubility from calibration curve Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for determining the solubility of a crystalline organic acid.

References

physical and chemical properties of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a fluorinated aromatic carboxylic acid containing a benzodioxine core. This scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. The inclusion of a fluorine atom can significantly modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, making this compound a valuable building block for the design of novel therapeutic agents. This document provides a comprehensive overview of its known physical and chemical properties, along with detailed hypothetical and generalized experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₇FO₄[1]
Molecular Weight 198.149 g/mol [1]
CAS Number 321309-28-8[1]
Appearance White to off-white solid
Melting Point 180-182 °C
Boiling Point Not available (decomposes)
Density (Predicted) 1.466 ± 0.06 g/cm³
pKa (Predicted) 3.33 ± 0.20
IUPAC Name This compound[1]
SMILES OC(=O)C1=C2OCOCC2=CC(F)=C1[1]
InChIKey HWBALMSPYAUMMB-UHFFFAOYSA-N[1]

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.[2][3]

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3][4]

  • C=O Stretch: A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[2] Conjugation with the aromatic ring may shift this peak to the lower end of the range.[3][4]

  • C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond of the carboxylic acid.

  • Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected between 1450-1600 cm⁻¹.

  • C-F Stretch: A strong absorption band is expected in the 1000-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm.[5] This signal will disappear upon the addition of D₂O.

    • Aromatic Protons: Two doublets or multiplets are expected in the aromatic region (6.5-8.0 ppm) corresponding to the two protons on the benzene ring. The coupling patterns will be influenced by the fluorine atom.

    • -O-CH₂-O- and -O-CH₂-Ar Protons: Signals corresponding to the methylene groups of the dioxine ring are expected, likely in the 4.0-5.5 ppm region.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[3][5]

    • Aromatic Carbons: Multiple signals are expected in the aromatic region (110-160 ppm). The carbons attached to fluorine and oxygen will show characteristic shifts and C-F coupling.

    • Dioxine Carbons: Signals for the methylene carbons of the dioxine ring are expected in the 60-80 ppm range.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for carboxylic acids can be weak.[6] Common fragmentation patterns include:

  • Loss of -OH (M-17): A prominent peak resulting from the cleavage of the hydroxyl radical.[6][7]

  • Loss of -COOH (M-45): A peak corresponding to the loss of the entire carboxyl group.[6][7]

  • Other fragments may arise from the cleavage of the dioxine ring.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for similar compounds.

Proposed Synthesis Workflow

A plausible synthetic route starting from a commercially available fluorinated phenol derivative is outlined below. This multi-step synthesis involves protection, ortho-formylation, oxidation, and deprotection steps.

G Proposed Synthesis of this compound A 1. Starting Material: 4-Fluorophenol B 2. Hydroxymethylation: Protection of the phenolic hydroxyl group followed by reaction with formaldehyde and a base. A->B Protection & Hydroxymethylation C 3. Dioxine Ring Formation: Reaction with a diol or its equivalent under acidic conditions. B->C Cyclization D 4. Ortho-Formylation: Introduction of a formyl group at the position ortho to the oxygen. C->D Formylation E 5. Oxidation: Oxidation of the aldehyde to a carboxylic acid using an oxidizing agent (e.g., KMnO₄, Jones reagent). D->E Oxidation F 6. Deprotection & Purification: Removal of the protecting group and purification by recrystallization or chromatography. E->F Deprotection G Final Product: This compound F->G Purification G Analytical Workflow for Compound Characterization A Synthesized Product B Purification: Recrystallization or Column Chromatography A->B C Purity Assessment: Melting Point Determination & HPLC B->C D Structural Confirmation C->D E ¹H and ¹³C NMR Spectroscopy D->E NMR F Infrared (IR) Spectroscopy D->F IR G High-Resolution Mass Spectrometry (HRMS) D->G MS H Final Characterized Compound E->H F->H G->H G Hypothetical Biological Screening Workflow cluster_0 Initial Screening cluster_1 Secondary & Mechanistic Assays A Test Compound: This compound B Cytotoxicity Assay (e.g., MTT on various cell lines) A->B C Antimicrobial Assay (e.g., MIC against bacterial/fungal strains) A->C D Antioxidant Assay (e.g., DPPH, ABTS) A->D E Target Identification (e.g., Proteomics, Kinase profiling) B->E If active C->E If active D->E If active F Pathway Analysis (e.g., Western Blot for key signaling proteins) E->F G In vivo Model Studies (e.g., Animal models of disease) F->G H Lead Compound Identification G->H

References

Potential Research Applications of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a fluorinated heterocyclic compound belonging to the benzodioxine class of molecules. While specific research applications for this particular molecule are not extensively documented in publicly available literature, its structural motifs—a fluorinated aromatic ring, a benzodioxine core, and a carboxylic acid group—suggest significant potential as a versatile building block and a pharmacologically active agent in various research and drug discovery endeavors. This technical guide will explore the inferred potential uses of this compound based on the established biological activities of structurally related compounds.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₉H₇FO₄ and a molecular weight of 198.15 g/mol . Its chemical structure features a benzene ring fused to a 1,3-dioxine ring, with a fluorine atom and a carboxylic acid group substituted on the aromatic portion. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid group provides a handle for further chemical modifications, making it a valuable scaffold for the synthesis of more complex molecules.

Potential as a Versatile Scaffold in Medicinal Chemistry

The 1,4-benzodioxane scaffold, a close structural relative of the 1,3-benzodioxine core, is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of benzodioxanes have been shown to exhibit a wide range of pharmacological activities.[1] Therefore, this compound represents a promising starting point for the development of novel therapeutic agents.

The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and alcohols, allowing for the generation of diverse chemical libraries for high-throughput screening. This versatility makes it an attractive building block for parallel synthesis efforts aimed at identifying novel drug candidates.[2]

Inferred Biological Activities and Therapeutic Potential

Based on the biological activities of structurally similar benzodioxane and fluorinated carboxylic acid derivatives, several potential research applications for this compound can be postulated.

Anticancer Activity

Numerous studies have reported the anticancer properties of benzodioxane derivatives. For instance, certain 1,4-benzodioxine derivatives have been shown to induce apoptosis and inhibit tubulin polymerization in cancer cell lines.[3] The presence of the fluoro substituent in this compound could enhance its anticancer potency or selectivity.

Anti-inflammatory Properties

Compounds containing the 1,4-benzodioxine nucleus have been investigated for their anti-inflammatory activity.[4] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research, and this compound could serve as a lead structure for this purpose.

Enzyme Inhibition

The benzodioxane scaffold has been utilized in the design of various enzyme inhibitors. For example, derivatives have been synthesized as potential inhibitors of telomerase and monoamine oxidase.[5][6] The specific substitution pattern of this compound may confer inhibitory activity against a range of enzymatic targets.

Table 1: Summary of Biological Activities of Related Benzodioxane Derivatives

Compound ClassBiological ActivityReference
1,4-Benzodioxine derivativesAnticancer (Tubulin polymerization inhibition, Apoptosis induction)[3]
1,4-Benzodioxine derivativesAnti-inflammatory[4]
1,3,4-Oxadiazole derivatives with 1,4-benzodioxan moietyAnticancer (Telomerase inhibition)[6]
1,4-Benzodioxan-substituted thienyl chalconesMonoamine Oxidase B (MAO-B) inhibition[5]
4H-Benzo[d][1][5]oxazine derivativesAnticancer (Breast cancer cell lines)[7]
1,3-Benzodioxole derivativesAnticancer (MDA-MB-231 cells)[1]

Synthetic Strategies

While a specific synthetic route for this compound is not detailed in the readily available literature, a general approach to the 4H-1,3-benzodioxine-8-carboxylic acid scaffold can be proposed based on established synthetic methodologies for related structures. A plausible synthetic pathway could involve the reaction of a suitably substituted salicylic acid derivative with an appropriate C2 synthon.

Below is a conceptual workflow for the synthesis and subsequent derivatization of the target compound.

G A Starting Material (e.g., Substituted Salicylic Acid) B Cyclization Reaction (e.g., with Paraformaldehyde) A->B Step 1 C Core Scaffold This compound B->C Step 2 D Amide Coupling C->D E Esterification C->E F Reduction C->F G Amide Library D->G H Ester Library E->H I Alcohol Derivative F->I J Biological Screening G->J H->J I->J

Caption: Conceptual workflow for the synthesis and derivatization of this compound for biological screening.

Proposed Experimental Workflow for Biological Evaluation

Given the inferred potential of this compound, a logical next step would be to synthesize the compound and its derivatives and subject them to a battery of biological assays.

G A Compound Synthesis & Derivatization B In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A->B C Enzyme Inhibition Assays (e.g., Kinase, Protease Panels) A->C D Anti-inflammatory Assays (e.g., COX Inhibition) A->D E Hit Identification B->E C->E D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G In Vivo Efficacy Studies (Animal Models) F->G H Preclinical Development G->H

Caption: Proposed experimental workflow for the biological evaluation of this compound and its derivatives.

Conclusion and Future Outlook

While direct experimental data for this compound is currently lacking in the public domain, its chemical structure strongly suggests its potential as a valuable tool in chemical biology and drug discovery. The presence of a fluorinated benzodioxine core, combined with a versatile carboxylic acid handle, makes it an attractive candidate for the synthesis of novel bioactive molecules.

Future research should focus on the development of an efficient synthetic route to this compound and its derivatives, followed by comprehensive biological screening to elucidate its pharmacological profile. The exploration of its potential as an anticancer, anti-inflammatory, or enzyme-inhibiting agent, based on the activities of related compounds, would be a promising avenue for investigation. The findings from such studies could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.

References

The Rising Profile of Fluorinated Benzodioxine Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the burgeoning field of fluorinated benzodioxine derivatives, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the synthesis, biological activity, and therapeutic potential of these compounds, consolidating key data and experimental protocols from recent scientific literature. The strategic incorporation of fluorine into the benzodioxane scaffold has been shown to significantly enhance the pharmacological properties of these molecules, leading to promising candidates for a range of diseases, including cancer, infectious diseases, and neurological disorders.

The 1,4-benzodioxane structure is a versatile scaffold in medicinal chemistry, known for its presence in compounds targeting a variety of biological entities.[1] The introduction of fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and a more favorable pharmacokinetic profile.[2] This guide systematically explores these structure-activity relationships, providing a foundational understanding for future drug design.

Anticancer Activity: A Promising Frontier

Fluorinated benzodioxine derivatives have demonstrated significant potential as anticancer agents. Research has highlighted their ability to inhibit cancer cell growth across numerous cell lines. For instance, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and screened for anticancer activity.[3] Compound 7e from this series emerged as a particularly potent inhibitor, with significant activity against melanoma cell lines.[3]

CompoundAverage GI50 (µM)MDA-MB-435 GI50 (µM)M14 GI50 (µM)SK-MEL-2 GI50 (µM)UACC-62 GI50 (µM)mTOR Kinase IC50 (µM)
7e 6.920.200.460.570.275.47

Table 1: In vitro anticancer activity of compound 7e, a 1,4-benzodioxane-hydrazone derivative.[3]

Further studies revealed that compound 7e induces apoptosis and causes S-phase arrest in melanoma cells, pointing to a clear mechanism of action.[3] The inhibitory activity against mTOR kinase suggests that this pathway may be a key target for this class of compounds.[3]

Antimicrobial Properties: A New Weapon Against Drug Resistance

The challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Fluorinated benzodioxine derivatives have shown considerable promise in this area, particularly as antibacterial and antifungal agents.

Antibacterial Activity

Benzodioxane-benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ.[4] Fluorination of the benzamide scaffold has been shown to enhance this activity.[4] These compounds exhibit low minimum inhibitory concentrations (MICs) against both methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA) and other Gram-positive bacteria like Bacillus subtilis.[4][5]

CompoundTargetActivity
Phenylpiperazine derivative with 3-trifluoromethylphenylCOX-2IC50: 0.12 µM (70-fold selectivity over COX-1)[1]
1,4-benzodioxane thiazolidinedione piperazine derivativesFabHAntibacterial activity correlated with enzyme inhibition[1]
Benzodioxane-benzamidesFtsZPotent anti-staphylococcal activity[4]

Table 2: Examples of antibacterial activity of fluorinated benzodioxane derivatives.

Antifungal Activity

In the realm of antifungal research, novel benzodioxane derivatives have been developed as dual-target inhibitors of squalene epoxidase (SE) and 14α-demethylase (CYP51), key enzymes in the ergosterol biosynthesis pathway.[6] This dual-targeting approach can lead to potent and broad-spectrum antifungal activity. Compounds 10a-2 and 22a-2 demonstrated excellent activity against pathogenic fungal strains, including drug-resistant ones.[6]

CompoundTargetMIC50 Range (µg/mL)Activity against Drug-Resistant Strains MIC50 (µg/mL)
10a-2 SE/CYP510.125 - 2.00.5 - 2.0
22a-2 SE/CYP510.125 - 2.00.5 - 2.0

Table 3: Antifungal activity of dual-target benzodioxane derivatives.[6]

Neurological and Receptor-Targeted Activities

The versatility of the fluorinated benzodioxane scaffold extends to the central nervous system. Derivatives have been developed as potent ligands for various receptors, including dopamine and serotonin receptors, indicating their potential for treating neurological and psychiatric disorders.[1][7][8]

For example, fluorinated N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogues have been synthesized and shown to bind with high affinity to the dopamine D3 receptor, with compound 20e exhibiting a Ki of 0.17 nM and 163-fold selectivity over the D2 receptor.[7][8] Such selectivity is crucial for developing targeted therapies with fewer side effects.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity (D3 vs D2)
18a D3HighModerate to High
20a D3HighModerate to High
20c D3HighModerate to High
20e D30.17163-fold
21e D3HighModerate to High

Table 4: Binding affinities of fluorinated piperazine analogues for the dopamine D3 receptor.[7][8]

Experimental Protocols and Methodologies

A critical aspect of this technical guide is the detailed presentation of experimental protocols, enabling researchers to replicate and build upon existing findings.

General Procedure for Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives (as exemplified by compounds 7a-l)

The synthesis of the target 1,4-benzodioxane-hydrazone derivatives was achieved through the Wolff-Kishner reaction.[3] A general protocol involves the reaction of a suitable ketone precursor with hydrazine hydrate in the presence of a base, typically potassium hydroxide, in a high-boiling solvent such as ethylene glycol. The reaction mixture is heated to allow for the formation of the hydrazone intermediate, followed by the elimination of nitrogen gas to yield the final product. Purification is typically achieved through recrystallization or column chromatography.

In Vitro Anticancer Screening (NCI-60)

The anticancer activity of newly synthesized compounds is often initially assessed using the NCI-60 human tumor cell line screen.[3] Test compounds are typically added to the cell cultures at a single concentration (e.g., 10 µM) and the percentage of cell growth inhibition is determined after a standard incubation period (e.g., 48 hours) using a sulforhodamine B (SRB) protein assay.

mTOR Kinase Inhibition Assay

The inhibitory effect on mTOR kinase can be determined using a variety of commercially available assay kits.[3] A typical protocol involves incubating the enzyme with the test compound and a specific substrate in the presence of ATP. The activity of the enzyme is then measured by quantifying the amount of phosphorylated substrate, often through a luminescence-based or fluorescence-based detection method. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial dilutions of the test compounds are prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key concepts discussed in this guide.

mTOR_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Fluorinated Benzodioxine Derivative (e.g., 7e) Fluorinated Benzodioxine Derivative (e.g., 7e) Fluorinated Benzodioxine Derivative (e.g., 7e)->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of fluorinated benzodioxine derivatives.

Experimental_Workflow_Anticancer cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation Precursors Precursors Reaction (e.g., Wolff-Kishner) Reaction (e.g., Wolff-Kishner) Precursors->Reaction (e.g., Wolff-Kishner) Purification Purification Reaction (e.g., Wolff-Kishner)->Purification Characterization Characterization Purification->Characterization Fluorinated Benzodioxine Derivatives Fluorinated Benzodioxine Derivatives Characterization->Fluorinated Benzodioxine Derivatives NCI-60 Screen NCI-60 Screen Fluorinated Benzodioxine Derivatives->NCI-60 Screen Dose-Response Assays Dose-Response Assays NCI-60 Screen->Dose-Response Assays Mechanism of Action Studies Mechanism of Action Studies Dose-Response Assays->Mechanism of Action Studies Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Enzyme Inhibition (e.g., mTOR) Enzyme Inhibition (e.g., mTOR) Mechanism of Action Studies->Enzyme Inhibition (e.g., mTOR)

Caption: General experimental workflow for the synthesis and in vitro evaluation of anticancer fluorinated benzodioxine derivatives.

Future Directions

The research landscape for fluorinated benzodioxine derivatives is vibrant and expanding. Future work will likely focus on optimizing the lead compounds identified to date to further improve their efficacy, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for their clinical development. Moreover, the application of these versatile scaffolds to other therapeutic areas is an exciting prospect. This technical guide serves as a valuable starting point for researchers aiming to contribute to this promising field of medicinal chemistry.

References

The Promising but Underexplored Scaffold: 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as versatile building blocks for the synthesis of new therapeutic agents is a cornerstone of modern medicinal chemistry. One such scaffold that has appeared in the patent literature, yet remains largely unexplored in peer-reviewed scientific publications, is 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid . This technical guide aims to provide a comprehensive overview of this intriguing molecule, drawing from available data and placing it within the broader context of medicinal chemistry principles.

Core Structure and Physicochemical Properties

This compound possesses a unique bicyclic structure featuring a fluorinated benzene ring fused to a 1,3-dioxine ring, with a carboxylic acid moiety at position 8. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

PropertyValueSource
Molecular Formula C₉H₇FO₄Publicly available chemical databases
Molecular Weight 198.15 g/mol Publicly available chemical databases
CAS Number 321309-28-8Publicly available chemical databases

The carboxylic acid group provides a convenient handle for synthetic modification, allowing for the creation of a diverse library of derivatives, such as amides, esters, and other bioisosteric replacements. This functional group is also crucial for potential interactions with biological targets through hydrogen bonding or ionic interactions.

Synthetic Accessibility

G target This compound intermediate1 Functional Group Interconversion (e.g., Oxidation of an aldehyde or alcohol) target->intermediate1 intermediate2 Formation of the 1,3-Dioxine Ring (e.g., Reaction of a catechol with a C2 synthon) intermediate1->intermediate2 starting_material Substituted Catechol Precursor intermediate2->starting_material

Caption: A potential retrosynthetic pathway for this compound.

This proposed pathway would likely involve the formation of the 1,3-benzodioxine ring from a suitably substituted catechol, followed by functional group manipulations to introduce and/or modify the carboxylic acid at the 8-position. The commercial availability of this compound from various chemical suppliers suggests that a scalable synthetic route has been developed.

Potential Applications in Medicinal Chemistry: An Outlook

Although specific biological data for derivatives of this core are scarce in the public literature, its structural features suggest potential applications in several therapeutic areas. The benzodioxane moiety is a well-established pharmacophore found in a number of approved drugs and clinical candidates.

Workflow for Exploring the Medicinal Chemistry Potential:

G start This compound step1 Amide Coupling with Diverse Amine Library start->step1 step2 High-Throughput Screening (HTS) against Target Panel step1->step2 step3 Hit Identification and Validation step2->step3 step4 Structure-Activity Relationship (SAR) Studies step3->step4 step5 Lead Optimization (ADME/Tox Profiling) step4->step5 end Clinical Candidate step5->end

Caption: A typical workflow for the development of new drugs starting from the core scaffold.

The rigidified structure of the benzodioxine ring system can be advantageous for locking in a specific conformation, potentially leading to higher affinity and selectivity for a biological target. The fluorine substituent can enhance binding affinity through favorable electrostatic interactions and can block metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

Future Directions and Conclusion

The full potential of this compound as a building block in medicinal chemistry remains to be unlocked. The lack of extensive public data presents both a challenge and an opportunity for researchers in academia and industry. Future work should focus on:

  • Development and publication of a robust and scalable synthesis for the core and its key intermediates.

  • Systematic exploration of the chemical space around the scaffold through the synthesis of diverse derivative libraries.

  • Screening of these libraries against a wide range of biological targets to identify novel hit compounds.

  • Detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of initial hits.

Methodological & Application

Application Notes and Protocols for the Purification of Fluorinated Benzodioxine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of fluorinated benzodioxine carboxylic acids. The methodologies outlined are based on established chemical principles and techniques commonly applied to the purification of aromatic and fluorinated carboxylic acids. The protocols cover a range of techniques from basic extraction and crystallization to advanced chromatographic methods, enabling researchers to select the most appropriate strategy based on the impurity profile, scale, and desired final purity of the compound.

Section 1: Introduction to Purification Strategies

Fluorinated benzodioxine carboxylic acids are a class of compounds with potential applications in medicinal chemistry and materials science. The presence of the carboxylic acid group imparts significant polarity, while the fluorinated aromatic core introduces unique electronic properties and lipophilicity. This combination of features requires a careful selection of purification techniques to effectively remove starting materials, by-products, and other impurities.

The primary purification challenges often involve separating the target acid from:

  • Non-polar, neutral organic impurities.

  • Basic impurities (e.g., amine-based reagents).

  • Structurally similar acidic by-products.

  • Inorganic salts.

The choice of purification method will depend on the specific properties of the target molecule and its impurities. A multi-step approach, combining different techniques, is often necessary to achieve high purity.

Section 2: Purification Methodologies and Protocols

Acid-Base Liquid-Liquid Extraction (LLE)

Application Note: Acid-base extraction is a fundamental and highly effective first-pass purification technique for carboxylic acids. It leverages the acidic nature of the target compound to move it from an organic phase into an aqueous basic phase, leaving neutral and basic impurities behind in the organic layer. The carboxylic acid is then recovered by acidifying the aqueous phase and extracting it back into a fresh organic solvent. This method is excellent for removing non-acidic organic impurities and is scalable.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a suitable base (e.g., sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃)). The pH of the aqueous phase should be at least two to three units above the pKa of the carboxylic acid to ensure complete deprotonation and transfer to the aqueous layer.[1] Shake the funnel vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer. Repeat the extraction of the organic layer with the aqueous base solution 2-3 times to ensure complete recovery of the acid.

  • Combine & Wash: Combine all aqueous extracts. To remove any remaining neutral organic impurities, wash the combined aqueous phase with a fresh portion of the organic solvent.

  • Acidification & Re-extraction: Cool the aqueous solution in an ice bath and acidify it by slowly adding a 1 M to 6 M aqueous acid solution (e.g., hydrochloric acid (HCl)) until the pH is at least two to three units below the pKa of the carboxylic acid. The protonated carboxylic acid will often precipitate or become insoluble in water.

  • Final Extraction: Extract the acidified aqueous phase with multiple portions of a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts from the final step, dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified carboxylic acid.[1]

Crystallization

Application Note: Crystallization is a powerful technique for achieving high purity, particularly for solid compounds. The process relies on the principle that the target compound has a higher solubility in a given solvent at an elevated temperature than at a lower temperature, while impurities remain soluble at the lower temperature. Aromatic carboxylic acids are often good candidates for purification by crystallization.[2] The choice of solvent is critical for successful crystallization.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for aromatic acids include ethanol, methanol, toluene, acetic acid, or mixtures such as ethanol/water or toluene/hexane.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude carboxylic acid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Chromatographic Purification

Application Note: Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are highly versatile techniques for separating complex mixtures. For polar compounds like fluorinated benzodioxine carboxylic acids, reversed-phase chromatography is often the method of choice.[3] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. Polar compounds have less affinity for the stationary phase and elute earlier, while non-polar impurities are retained more strongly. Modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[4] For compounds that are too polar for reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[5][6]

Protocol 1: Reversed-Phase Flash Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent like methanol, DMSO, or the mobile phase. Alternatively, for dry loading, adsorb the sample onto a small amount of C18 silica or Celite.

  • Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol) is used. Both solvents should contain a small amount (0.05-0.1%) of an acid modifier like TFA or formic acid.[4]

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% TFA).

  • Elution: Load the sample onto the column and begin the gradient elution. A typical gradient might run from 5% to 100% acetonitrile over 10-20 column volumes.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvents under reduced pressure. Note that removing the final traces of water may require lyophilization (freeze-drying).

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

  • Column: A preparative C18 column.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Method Development: First, develop an analytical method on a smaller analytical C18 column to determine the optimal gradient for separation.

  • Scaling Up: Scale the injection volume and flow rate for the preparative column.

  • Purification: Perform the injection and run the preparative HPLC method.

  • Fraction Collection: Collect fractions corresponding to the target peak using a fraction collector triggered by UV absorbance.

  • Post-Processing: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the final product.

Section 3: Data Presentation

The following tables summarize typical parameters and expected outcomes for the described purification methods. The quantitative data is illustrative and may vary based on the specific compound and impurity profile.

Table 1: Comparison of Purification Techniques

MethodTypical PurityTypical RecoveryScaleKey AdvantagesKey Disadvantages
Acid-Base LLE80-95%70-90%mg to kgRemoves neutral/basic impurities, scalableDoes not remove acidic impurities
Crystallization>98%50-85%mg to kgHigh purity, removes diverse impuritiesLower recovery, requires solid compound
RP Flash Chroma.95-99%60-90%mg to gGood for complex mixtures, versatileRequires specialized equipment, solvent intensive
Prep RP-HPLC>99%50-80%µg to gHighest purity, excellent resolutionExpensive, lower throughput, solvent intensive

Table 2: Typical Chromatographic Conditions

ParameterReversed-Phase Flash ChromatographyPreparative RP-HPLC
Stationary Phase C18 Silica, 40-63 µmC18 Silica, 5-10 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFA
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile + 0.1% TFA
Gradient 5% to 100% B over 15-20 CVAnalyte-specific, developed analytically
Detection UV (e.g., 254 nm)UV (e.g., 220 nm, 254 nm)
Typical Loading 1-10% of column mass<1% of column mass

Section 4: Visualized Workflows

The following diagrams illustrate the logical workflows for the purification of fluorinated benzodioxine carboxylic acids.

G cluster_0 General Purification Workflow Crude Crude Product (from reaction work-up) LLE Acid-Base Liquid-Liquid Extraction Crude->LLE Initial Clean-up Purity_Check1 Purity Analysis (LC-MS, NMR) LLE->Purity_Check1 Crystallization Crystallization Purity_Check1->Crystallization Purity < 98% Chromatography Chromatography (Flash or HPLC) Purity_Check1->Chromatography Complex Mixture Pure_Product Pure Fluorinated Benzodioxine Carboxylic Acid Purity_Check1->Pure_Product Purity > 98% Purity_Check2 Final Purity Analysis Crystallization->Purity_Check2 Chromatography->Purity_Check2 Purity_Check2->Chromatography Re-purify Purity_Check2->Pure_Product Purity > 99%

Caption: General multi-step purification workflow.

G cluster_1 Chromatographic Purification Details Start Partially Pure Product Method_Dev Analytical HPLC Method Development Start->Method_Dev Prep_HPLC Preparative RP-HPLC Method_Dev->Prep_HPLC High Resolution Flash_Chrom Reversed-Phase Flash Chromatography Method_Dev->Flash_Chrom Larger Scale Collect Collect Fractions Prep_HPLC->Collect Flash_Chrom->Collect Analyze Analyze Fractions (TLC or LC-MS) Collect->Analyze Analyze->Collect Continue Elution Pool Pool Pure Fractions Analyze->Pool Fractions are Pure Evaporate Solvent Removal (Rotovap / Lyophilization) Pool->Evaporate Final_Product High-Purity Product Evaporate->Final_Product

Caption: Detailed workflow for chromatographic purification.

References

Application Notes and Protocols for the Characterization of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid , a key intermediate in pharmaceutical synthesis. The detailed protocols are intended to guide researchers in obtaining reliable and reproducible characterization data.

Introduction

This compound (C₉H₇FO₄, Molar Mass: 198.15 g/mol ) is a fluorinated benzodioxine derivative.[1] Its structural integrity and purity are critical for its use in drug development and manufacturing. This document outlines the application of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), for its comprehensive characterization.

Analytical Techniques and Protocols

A multi-pronged analytical approach is recommended for the unambiguous characterization of this compound. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the compound and for quantifying any impurities. A reverse-phase HPLC method is generally suitable for this type of aromatic carboxylic acid.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Data

ParameterValue
Retention Time (t R )~ 5.8 min (indicative)
Purity (by area %)> 98%
Impurity ProfileReport any peaks greater than 0.1%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of the molecule. ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • The carboxylic acid proton is expected to be a broad singlet in the downfield region (>10 ppm).

    • Aromatic and dioxine methylene protons will appear in their respective characteristic regions.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The carbonyl carbon of the carboxylic acid will be in the range of 165-175 ppm.

    • Aromatic carbons will show characteristic shifts, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • A single resonance is expected for the fluorine atom on the benzene ring.

Data Presentation: Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H10.0 - 13.0br sCarboxylic acid proton
6.8 - 7.5mAromatic protons
5.0 - 5.5sO-CH₂-O protons
4.8 - 5.2sAr-CH₂-O protons
¹³C165 - 175sCarboxylic acid carbonyl
155 - 165d, ¹JCF ≈ 240-250 HzCarbon attached to Fluorine
100 - 150mOther aromatic carbons
90 - 100tO-CH₂-O carbon
60 - 70tAr-CH₂-O carbon
¹⁹F-110 to -125sAromatic Fluorine

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan in the range of 4000 - 400 cm⁻¹.

Data Presentation: Characteristic FTIR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500-3300Broad, Strong
C=O (Carboxylic acid)1680-1710Strong
C-O (Ether)1200-1300 & 1000-1100Strong
C-F (Aromatic)1100-1250Strong
C=C (Aromatic)1450-1600Medium
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

  • Ionization Mode: Negative ion mode is preferred for carboxylic acids.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 10 µg/mL.

  • Data Acquisition: Acquire the full scan mass spectrum.

Data Presentation: Expected Mass Spectrometry Data

Ionm/z (calculated)m/z (observed)
[M-H]⁻197.03Expected around 197.03
[M+HCOO]⁻243.04Possible adduct

Predicted Fragmentation: In negative ion mode, common fragments could include the loss of CO₂ (m/z 153.04) from the [M-H]⁻ ion.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight) Purification->MS DataAnalysis Data Interpretation & Comparison HPLC->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Report Certificate of Analysis & Application Note DataAnalysis->Report logical_relationship cluster_techniques Analytical Techniques cluster_information Characterization Information Compound This compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR FTIR FTIR Compound->FTIR MS MS Compound->MS Purity Purity & Impurity Profile HPLC->Purity Structure Definitive Structure NMR->Structure FunctionalGroups Functional Groups NMR->FunctionalGroups FTIR->FunctionalGroups MS->Structure MolecularWeight Molecular Weight MS->MolecularWeight

References

Application Notes and Protocols for NMR Spectroscopy of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a fluorinated organic compound with potential applications in medicinal chemistry and drug development.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides detailed application notes and protocols for the NMR analysis of this compound, including predicted spectral data and standardized experimental procedures. The molecular formula of the compound is C9H7FO4, and its molecular weight is 198.149 g/mol .[1][2]

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables present predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular structures.[5][6][7] The numbering of the atoms for assignment purposes is shown in the chemical structure diagram below.

Chemical structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0br s-COOH
~7.5d~8.0H-5
~7.3d~8.0H-7
~5.3s-O-CH₂-O
~4.9s-Ar-CH₂-O

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.[5][6]

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: DMSO-d₆ at 39.52 ppm

Chemical Shift (δ, ppm)Assignment
~168C=O
~160 (d, ¹JCF ≈ 240 Hz)C-6
~148C-4a
~145C-8a
~122C-8
~118 (d, ²JCF ≈ 25 Hz)C-5
~115 (d, ²JCF ≈ 20 Hz)C-7
~95O-CH₂-O
~65Ar-CH₂-O
Predicted ¹⁹F NMR Data

Solvent: DMSO-d₆ Reference: CCl₃F at 0.00 ppm

Chemical Shift (δ, ppm)Multiplicity
~ -115s

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and NMR analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

  • Solubilization: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-64.

  • Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -140 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 1-2 seconds.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding areas for ¹H NMR.

  • Data Interpretation: Assign the observed signals to the respective nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the experimental workflow for NMR spectroscopy and the logical relationships in data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shimming, Tuning) transfer->instrument_setup run_1h Run ¹H NMR instrument_setup->run_1h run_13c Run ¹³C NMR instrument_setup->run_13c run_19f Run ¹⁹F NMR instrument_setup->run_19f ft Fourier Transform run_1h->ft run_13c->ft run_19f->ft phase_baseline Phase & Baseline Correction ft->phase_baseline referencing Referencing phase_baseline->referencing peak_picking Peak Picking & Integration referencing->peak_picking interpretation Structural Interpretation peak_picking->interpretation

Caption: Experimental workflow for NMR spectroscopy.

data_interpretation cluster_data NMR Spectral Data cluster_info Structural Information chem_shift Chemical Shift (δ) electronic_env Electronic Environment chem_shift->electronic_env multiplicity Multiplicity neighboring_nuclei Neighboring Nuclei multiplicity->neighboring_nuclei coupling Coupling Constant (J) bond_connectivity Bond Connectivity coupling->bond_connectivity integration Integration (¹H) proton_count Proton Count integration->proton_count structure Molecular Structure Elucidation electronic_env->structure neighboring_nuclei->structure bond_connectivity->structure proton_count->structure

Caption: Logical relationships in NMR data interpretation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework for the analysis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific experimental data for this compound, this protocol is based on established methods for the analysis of structurally related fluorinated carboxylic acids. The proposed methods, fragmentation patterns, and quantitative data are intended to serve as a foundational guide for researchers developing analytical procedures for this and similar molecules.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of the fluorine atom and the benzodioxine moiety suggests potential applications in medicinal chemistry and materials science. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolic profiling, and quality control. LC-MS/MS offers the high selectivity and sensitivity required for such analyses. This application note outlines a hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of this analyte.

Proposed Mass Spectrometry Analysis

The analysis of this compound can be effectively performed using a triple quadrupole mass spectrometer operating in negative ion mode, which is generally suitable for carboxylic acids.

Predicted Mass and Fragmentation

The chemical formula for this compound is C₉H₇FO₄, with a monoisotopic mass of 214.033 g/mol . In negative ion electrospray ionization (ESI), the precursor ion would be the deprotonated molecule, [M-H]⁻, at m/z 214.03.

Collision-induced dissociation (CID) of the precursor ion is predicted to yield several characteristic product ions. The fragmentation pattern of carboxylic acids typically involves the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂).[1][2] For this specific molecule, key fragmentation pathways are proposed to involve the loss of the carboxylic group and fragmentation of the dioxine ring.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and its major product ions, which can be used to set up a Multiple Reaction Monitoring (MRM) method for quantification.

Parameter Value Description
Precursor Ion (Q1) [m/z]214.03[M-H]⁻, deprotonated molecule
Product Ion 1 (Q3) [m/z]169.03[M-H-COOH]⁻, loss of the carboxylic group
Product Ion 2 (Q3) [m/z]141.03[M-H-COOH-CO]⁻, subsequent loss of carbon monoxide
Product Ion 3 (Q3) [m/z]113.00Further fragmentation of the ring structure

Note: These m/z values are theoretical and should be confirmed experimentally.

Experimental Protocols

The following protocols are suggested for the analysis of this compound. Optimization will be necessary for specific matrices and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma or tissue homogenates, a solid-phase extraction is recommended to remove interferences.[3][4]

  • Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Acidify the sample (e.g., 500 µL of plasma) with 1% formic acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

A reversed-phase chromatographic separation is proposed.

Parameter Condition
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Mass Spectrometry (MS)

The following parameters are suggested for a triple quadrupole mass spectrometer.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions 214.03 > 169.03 (Quantifier), 214.03 > 141.03 (Qualifier)
Collision Energy Optimization required (start at 15-25 eV)

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the LC-MS/MS analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Loading Extract Purified Extract SPE->Extract Elution & Reconstitution LC Liquid Chromatography Extract->LC MS Tandem Mass Spectrometry LC->MS Separation Data Data Acquisition MS->Data Detection Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for the [M-H]⁻ ion of this compound.

fragmentation parent [M-H]⁻ m/z = 214.03 frag1 Fragment 1 m/z = 169.03 parent->frag1 - COOH frag2 Fragment 2 m/z = 141.03 frag1->frag2 - CO frag3 Fragment 3 m/z = 113.00 frag2->frag3 - CO

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide for the mass spectrometry analysis of this compound. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation patterns, offer a solid starting point for method development. Experimental verification and optimization are essential to establish a robust and validated analytical method for this compound.

References

Application Note: HPLC Analysis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid. Due to the absence of a specific published method for this analyte, the protocol outlined below is a scientifically grounded recommendation based on established methods for analogous compounds, including fluorinated carboxylic acids and benzodioxane derivatives. The proposed reversed-phase HPLC method with UV detection is designed to be a starting point for researchers, scientists, and drug development professionals for method development and validation.

Introduction

This compound (CAS 321309-28-8, Molecular Formula: C9H7FO4, Molecular Weight: 198.15 g/mol ) is a fluorinated benzodioxine derivative.[1] Accurate and precise analytical methods are crucial for the characterization, purity assessment, and pharmacokinetic studies of such compounds in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[2] This document provides a detailed, albeit proposed, experimental protocol for the analysis of this compound using reversed-phase HPLC with UV detection.

Experimental

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm or 0.22 µm).

Chemicals and Reagents:

  • This compound reference standard (97% purity or higher).[3][4]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade).

Chromatographic Conditions (Proposed):

The following table summarizes the proposed HPLC conditions. These parameters may require optimization for specific applications.

ParameterProposed Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes

Table 1: Proposed HPLC Chromatographic Conditions.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Table 2: Proposed Gradient Elution Program.

Protocols

1. Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

The sample preparation procedure will depend on the matrix. For a pure substance or a simple formulation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) in a volumetric flask of appropriate size to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.

3. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the same working standard solution (e.g., 25 µg/mL) five or six times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) for Peak Area and Retention Time: Should be ≤ 2.0%.

4. Analysis and Quantification:

  • Construct a calibration curve by injecting the prepared working standard solutions in ascending order of concentration.

  • Plot the peak area versus the concentration of this compound.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Development and Validation Considerations

The proposed method serves as a starting point. For routine use, the method should be fully validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters include:

  • Specificity: Assess the ability to measure the analyte in the presence of potential impurities or excipients.

  • Linearity: Confirm the linear relationship between concentration and detector response over the intended range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): Evaluate the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Examine the effect of small, deliberate variations in method parameters.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemSuitability->Calibration Calibration->SampleInjection DataAcquisition Data Acquisition SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis.

Conclusion

This application note provides a comprehensive, though proposed, HPLC method for the analysis of this compound. The outlined reversed-phase HPLC method with UV detection, along with the detailed protocols, offers a solid foundation for researchers to develop and validate a robust analytical method for this compound. Further optimization and validation are recommended to ensure the method is suitable for its intended purpose.

References

Application Notes and Protocols: 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a versatile fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its rigid benzodioxine scaffold, combined with the reactive carboxylic acid functionality and the presence of a fluorine atom—a common bioisostere for hydrogen—makes it an attractive starting material for the synthesis of novel bioactive molecules. The fluorination can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds. This document provides an overview of its applications, key physicochemical data, and detailed protocols for its use in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing reaction conditions and for the computational modeling of derivatives.

PropertyValueReference
CAS Number 321309-28-8[1]
Molecular Formula C₉H₇FO₄[1]
Molecular Weight 198.15 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥97%
SMILES O=C(O)c1c(OCOc2)cc(F)cc12[1]
InChIKey HWBALMSPYAUMMB-UHFFFAOYSA-N[1]

Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a scaffold for the synthesis of a diverse range of derivatives. The carboxylic acid group serves as a versatile handle for various chemical transformations, most notably amide bond formation, esterification, and reduction to the corresponding alcohol. These reactions allow for the introduction of various pharmacophores and side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of similar benzodioxane structures have shown promise in targeting a range of biological pathways, including those involved in metabolic diseases and infectious diseases. The introduction of the this compound moiety into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

The following protocols describe common synthetic transformations utilizing this compound as a starting material.

Protocol 1: General Procedure for Amide Bond Formation

Amide coupling is a fundamental reaction in medicinal chemistry for linking molecular fragments. This protocol outlines a standard procedure for the coupling of this compound with a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Finally, add DIPEA (3.0 equivalents) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Expected Yield: 70-95%, depending on the amine used.

Protocol 2: Reduction of the Carboxylic Acid to an Alcohol

The reduction of the carboxylic acid to the corresponding primary alcohol provides a different functional group for further derivatization.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF, 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate or Sodium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (3.0 equivalents) dropwise to the stirring solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of 1 M HCl.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-fluoro-8-(hydroxymethyl)-4H-1,3-benzodioxine.

Expected Yield: 80-90%.

Visualizations

Experimental Workflow: Amide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification start_acid This compound reagents HATU, DIPEA, DMF start_acid->reagents start_amine Primary/Secondary Amine start_amine->reagents conditions Room Temperature, 4-16h reagents->conditions extraction EtOAc Extraction Aqueous Wash conditions->extraction purification Column Chromatography extraction->purification product Target Amide Derivative purification->product

Caption: General workflow for the synthesis of amide derivatives.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a bioactive molecule synthesized from this compound, for instance, a kinase inhibitor in a cancer-related pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation Inhibitor Synthesized Inhibitor (from Benzodioxine scaffold) Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

References

Application Notes and Protocols for the Derivatization of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a synthetic organic compound with a scaffold that holds potential for various biological activities. The presence of a carboxylic acid group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) by creating a library of esters and amides. This document provides detailed protocols for the synthesis of such derivatives and their subsequent evaluation in a panel of relevant bioassays, including antimicrobial, anticancer, and enzyme inhibition assays. The methodologies are designed to be clear and reproducible for researchers in the field of drug discovery and medicinal chemistry.

Section 1: Derivatization of this compound

The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups, most commonly esters and amides, to modulate its physicochemical properties and biological activity.

1.1. General Workflow for Derivatization

The overall workflow for the derivatization and subsequent biological evaluation is depicted below.

G start This compound esterification Esterification start->esterification amidation Amidation start->amidation derivatives Library of Ester and Amide Derivatives esterification->derivatives amidation->derivatives bioassays Biological Assays derivatives->bioassays sar Structure-Activity Relationship (SAR) Analysis bioassays->sar

Caption: General workflow for derivatization and bioassays.

1.2. Protocol for Ester Synthesis (Fischer Esterification)

This protocol describes a classic acid-catalyzed esterification.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 20 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

1.3. Protocol for Amide Synthesis (EDC/HOBt Coupling)

This protocol utilizes a common peptide coupling method for the formation of amides under mild conditions.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent), HOBt (1.2 equivalents), and the desired amine (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the mixture and stir at room temperature.

  • Add EDC (1.5 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Section 2: Protocols for Biological Assays

The synthesized derivatives should be screened for a variety of biological activities to determine their potential therapeutic applications.

2.1. Antimicrobial Assays

2.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum in the corresponding broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (medium with inoculum and standard antibiotic) and a negative control (medium with inoculum and DMSO).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2.2. Anticancer Assay

2.2.1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2.3. Enzyme Inhibition Assay

2.3.1. General Protocol for Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes. As an example, the inhibition of a generic kinase is described.

Materials:

  • Purified enzyme (e.g., a specific kinase)

  • Substrate for the enzyme

  • ATP (for kinases)

  • Test compounds dissolved in DMSO

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., a fluorescent or luminescent probe that measures kinase activity)

  • 96-well or 384-well plates

  • Plate reader capable of detecting the signal from the detection reagent

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the enzyme and the test compounds to the wells of the plate and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate and ATP mixture.

  • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal on a plate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Section 3: Data Presentation

Quantitative data from the bioassays should be summarized in tables for easy comparison and analysis.

Table 1: Illustrative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundRS. aureusE. coliC. albicansA. niger
1 -OH (Parent)>256>256>256>256
2a -OCH₃128256>256>256
2b -OCH₂CH₃64128256>256
3a -NHCH₃3264128256
3b -N(CH₃)₂64128256>256
3c -NH-Ph163264128
Ciprofloxacin-0.50.25NANA
Fluconazole-NANA816

Table 2: Illustrative Cytotoxicity of this compound Derivatives (IC₅₀ in µM)

CompoundRMCF-7 (Breast)A549 (Lung)
1 -OH (Parent)>100>100
2a -OCH₃85.292.5
2b -OCH₂CH₃76.488.1
3a -NHCH₃52.165.7
3b -N(CH₃)₂68.978.3
3c -NH-Ph15.822.4
Doxorubicin-0.81.2

Table 3: Illustrative Enzyme Inhibition Activity of this compound Derivatives (IC₅₀ in µM)

CompoundRKinase X
1 -OH (Parent)>100
2a -OCH₃75.3
2b -OCH₂CH₃68.9
3a -NHCH₃45.6
3b -N(CH₃)₂59.2
3c -NH-Ph9.7
Staurosporine-0.01

Section 4: Visualizations

4.1. Experimental Workflow for Bioassays

G cluster_0 Antimicrobial Assay cluster_1 Anticancer Assay (MTT) cluster_2 Enzyme Inhibition Assay a1 Compound Dilution a3 Incubation a1->a3 a2 Inoculum Preparation a2->a3 a4 MIC Determination a3->a4 b1 Cell Seeding b2 Compound Treatment b1->b2 b3 MTT Addition b2->b3 b4 Absorbance Reading b3->b4 b5 IC50 Calculation b4->b5 c1 Enzyme/Inhibitor Pre-incubation c2 Reaction Initiation c1->c2 c3 Incubation c2->c3 c4 Signal Detection c3->c4 c5 IC50 Calculation c4->c5

Caption: Experimental workflows for the bioassays.

4.2. Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by an active derivative, leading to apoptosis in cancer cells.

G active_compound Active Derivative (e.g., Compound 3c) kinase_x Kinase X active_compound->kinase_x Inhibits pro_survival Pro-survival Signaling kinase_x->pro_survival Activates apoptosis Apoptosis pro_survival->apoptosis Inhibits

Caption: Hypothetical signaling pathway for anticancer activity.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are intended to serve as a template for presenting experimental results. Actual results will vary depending on the specific derivatives synthesized and the experimental conditions used. The signaling pathway is a generalized representation and would require experimental validation.

Application Notes: 6-fluoro-4H-1,3-benzodioxine-8-carboxylic Acid as a Novel Allosteric Binder of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the experimental use of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid as a fragment binder to the catalytic core domain of HIV-1 integrase. This compound was identified through a fragment-based screening campaign and its binding mode was characterized by X-ray crystallography, revealing a novel, allosteric binding site. This presents an opportunity for the development of a new class of HIV-1 integrase inhibitors.

Experimental Application:

Identification of a Novel Allosteric Binding Site on HIV-1 Integrase for the Development of New Antiviral Therapeutics.

Summary of Findings:

This compound was identified as a binder to the catalytic core domain (CCD) of HIV-1 integrase through a fragment screening campaign that utilized Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) for initial hit identification, followed by X-ray crystallography for structural characterization.[1] The compound was found to bind to a previously un-described allosteric site adjacent to the mobile loop of the enzyme.[1] The crystal structure of the complex has been deposited in the Protein Data Bank (PDB) with the accession code 3VQB .[2]

Data Presentation

While the primary publication does not provide a specific quantitative dissociation constant (Kd) for this compound, the successful co-crystallization confirms its binding to HIV-1 integrase. The screening process identified it as a hit worthy of structural investigation.

Table 1: Structural Data for the Complex of HIV-1 Integrase with this compound

ParameterValue
PDB ID3VQB[2]
Target ProteinHIV-1 Integrase Catalytic Core Domain (CCD)
LigandThis compound
MethodX-ray Diffraction
Binding SiteAllosteric site adjacent to the mobile loop[1]

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol describes a general method for screening fragment libraries against immobilized HIV-1 integrase, similar to the approach that identified the title compound.[1]

1. Protein Immobilization:

  • Recombinantly express and purify the HIV-1 integrase catalytic core domain (residues 52-212).
  • Immobilize the purified integrase onto a CM5 sensor chip using standard amine coupling chemistry. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) for efficient coupling.
  • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
  • Inject the protein solution over the activated surface.
  • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
  • A reference flow cell is prepared similarly but without protein immobilization to allow for background signal subtraction.

2. Fragment Screening:

  • Dissolve the fragment library, including this compound, in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and a small percentage of DMSO).
  • Inject the individual fragment solutions over the sensor and reference flow cells at a defined concentration (typically in the µM to mM range for fragments).
  • Monitor the change in response units (RU) over time. A significant increase in RU in the protein-coupled cell relative to the reference cell indicates a binding event.
  • Regenerate the sensor surface between fragment injections using a pulse of a mild regeneration solution (e.g., a low pH glycine solution or a high salt buffer) if necessary.

3. Hit Validation:

  • Fragments that show a positive binding signal are re-tested, often in a dose-response format, to confirm binding and to estimate the dissociation constant (Kd).

Protocol 2: X-ray Crystallography of the HIV-1 Integrase-Fragment Complex

This protocol outlines the steps for determining the crystal structure of the HIV-1 integrase catalytic core domain in complex with this compound.[1][2]

1. Crystallization:

  • Purify the HIV-1 integrase CCD to a high concentration (e.g., 5-10 mg/mL) in a suitable buffer.
  • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
  • Mix the protein solution with a crystallization reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.
  • Incubate the crystallization plates at a constant temperature (e.g., 20°C).

2. Soaking or Co-crystallization:

  • Soaking: Transfer the grown protein crystals into a solution containing the crystallization buffer supplemented with a high concentration of this compound. Allow the fragment to diffuse into the crystal over several hours.
  • Co-crystallization: Alternatively, add the fragment directly to the protein solution before setting up the crystallization trials.

3. Cryo-protection and Data Collection:

  • Briefly soak the fragment-bound crystals in a cryo-protectant solution (typically the reservoir solution supplemented with glycerol or another cryo-agent) to prevent ice formation.
  • Flash-cool the crystals in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron source.

4. Structure Determination and Refinement:

  • Process the diffraction data using appropriate software (e.g., XDS).
  • Solve the structure using molecular replacement with a known structure of the HIV-1 integrase CCD as a search model.
  • Build the model and refine it against the diffraction data. The electron density map should clearly show the presence of the bound fragment, allowing for its modeling into the structure.

Visualizations

G cluster_screening Fragment Screening Workflow cluster_structure Structural Analysis Workflow frag_lib Fragment Library (incl. target compound) spr Surface Plasmon Resonance (SPR) Screening frag_lib->spr nmr NMR Screening (e.g., STD-NMR) frag_lib->nmr hits Primary Hits spr->hits nmr->hits crystallography X-ray Crystallography (Soaking or Co-crystallization) hits->crystallography structure 3D Structure Determination (PDB: 3VQB) crystallography->structure binding_site Allosteric Binding Site Identification structure->binding_site

Caption: Workflow for identification of this compound as a binder.

G cluster_protein HIV-1 Integrase Catalytic Core Domain (CCD) active_site Catalytic Triad D64 D116 E152 mobile_loop Mobile Loop allosteric_site Allosteric Site allosteric_site->active_site Allosterically affects (potential mechanism) allosteric_site->mobile_loop Adjacent to ligand This compound ligand->allosteric_site Binds to

Caption: Binding relationship of the compound to HIV-1 integrase.

References

Application Notes and Protocols: Screening for Biological Activity of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a synthetic organic compound with a structure that suggests potential for biological activity. The presence of a carboxylic acid group, a common pharmacophore, and a fluorinated benzodioxine scaffold indicates that this molecule could interact with various biological targets. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, related benzodioxane derivatives have been explored for their therapeutic potential.

This document provides a comprehensive set of protocols for a tiered screening approach to elucidate the biological activity of this compound. The proposed workflow encompasses initial cytotoxicity assessments followed by primary screening in key therapeutic areas and suggested secondary assays to explore mechanisms of action.

I. Initial Cytotoxicity Assessment

A fundamental first step in evaluating any compound for biological activity is to determine its cytotoxic profile. This information is crucial for interpreting the results of subsequent bioassays and for establishing a therapeutic window.

Protocol 1: MTT Assay for General Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cell lines.

Methodology:

  • Cell Culture: Culture human cell lines (e.g., HEK293 for normal cells, and cancer cell lines such as HeLa, A549, and MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Data Presentation:

Cell LineCompoundIC50 (µM) [Hypothetical Data]
HEK293This compound> 100
HeLaThis compound25.4
A549This compound42.1
MCF-7This compound33.8
HEK293Doxorubicin (Positive Control)1.2
HeLaDoxorubicin (Positive Control)0.8
A549Doxorubicin (Positive Control)0.5
MCF-7Doxorubicin (Positive Control)0.9

II. Primary Biological Screening

Based on the structural features of this compound, the following primary screens are recommended.

A. Antimicrobial Activity Screening

The presence of a fluorinated aromatic ring is a common feature in many antimicrobial agents.

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.

  • Compound Dilution: Perform a serial two-fold dilution of the 10 mM stock solution of the test compound in a 96-well plate to obtain concentrations ranging from 1 µg/mL to 512 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismCompoundMIC (µg/mL) [Hypothetical Data]
S. aureusThis compound64
E. coliThis compound128
C. albicansThis compound> 512
A. nigerThis compound256
S. aureusCiprofloxacin (Positive Control)2
E. coliCiprofloxacin (Positive Control)1
C. albicansFluconazole (Positive Control)4
A. nigerFluconazole (Positive Control)8
B. Anti-inflammatory Activity Screening

Carboxylic acid derivatives are known to exhibit anti-inflammatory properties.

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (1-50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the supernatant and mix with Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

Treatment GroupNO Production (% of Control) [Hypothetical Data]
Control (no LPS)5%
LPS (1 µg/mL)100%
LPS + Compound (1 µM)95%
LPS + Compound (10 µM)60%
LPS + Compound (50 µM)25%
LPS + Dexamethasone (10 µM, Positive Control)15%

III. Visualization of Workflows and Pathways

Experimental Workflow Diagram

G Screening Workflow for this compound cluster_0 Initial Assessment cluster_1 Primary Screening cluster_2 Secondary Screening and MoA start Compound Synthesis and Purification cytotoxicity Protocol 1: MTT Cytotoxicity Assay (HEK293, HeLa, A549, MCF-7) start->cytotoxicity antimicrobial Protocol 2: Antimicrobial Assay (S. aureus, E. coli, C. albicans) cytotoxicity->antimicrobial If IC50 > 50 µM anti_inflammatory Protocol 3: Anti-inflammatory Assay (LPS-induced NO production) cytotoxicity->anti_inflammatory If IC50 > 50 µM moa Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) antimicrobial->moa If MIC < 128 µg/mL anti_inflammatory->moa If NO inhibition > 50% in_vivo In Vivo Efficacy Models (e.g., Mouse infection model) moa->in_vivo

Caption: General workflow for biological activity screening.

Hypothetical Signaling Pathway

G Hypothetical Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS Enters Nucleus NO Nitric Oxide (NO) iNOS->NO Translation & Synthesis Compound 6-fluoro-4H-1,3-benzodioxine -8-carboxylic acid Compound->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and frequently utilized strategy involves a multi-step synthesis starting from a readily available fluorinated phenol. A common sequence includes:

  • Formylation of a fluorophenol to introduce a carbonyl group.

  • Hydroxylation of the resulting aldehyde to create a catechol intermediate.

  • Cyclization with a formaldehyde equivalent to form the 1,3-benzodioxine ring.

  • Oxidation of the formyl group to a carboxylic acid.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, pH, purity of starting materials and reagents, and reaction time. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring, often requiring carefully optimized conditions for each step.

Q3: Are there any major safety precautions to consider?

A3: Yes, several reagents used in this synthesis are hazardous. Chloroform, used in the Reimer-Tiemann reaction, is a suspected carcinogen. Strong acids and bases should be handled with appropriate personal protective equipment (PPE). Reactions involving peroxides, such as the Baeyer-Villiger oxidation, should be conducted with care to avoid uncontrolled exothermic reactions. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Low Yield in Formylation Step (Reimer-Tiemann Reaction)

Q: My Reimer-Tiemann formylation of 4-fluorophenol is giving a very low yield of 5-fluoro-2-hydroxybenzaldehyde. What are the possible causes and solutions?

A: Low yields in the Reimer-Tiemann reaction with fluorinated phenols are a common issue. Here are several factors to investigate:

  • Insufficient Base: The formation of the phenoxide is crucial for the reaction to proceed. Ensure that a sufficient excess of a strong base (e.g., sodium hydroxide) is used.

  • Poor Phase Transfer: The reaction is biphasic. Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases. The use of a phase-transfer catalyst can sometimes improve yields.

  • Suboptimal Temperature: The reaction is often exothermic once initiated. Maintain the temperature within the optimal range (typically 60-70 °C) to prevent side reactions and decomposition of the carbene intermediate.

  • Side Reactions: The formation of para-isomers and other byproducts can reduce the yield of the desired ortho-product. Purification by column chromatography is often necessary to isolate the desired isomer. The presence of the fluorine atom can influence the ortho/para selectivity.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Base 2-3 equivalents NaOH4-5 equivalents NaOHImproved phenoxide formation
Stirring ModerateVigorousEnhanced interfacial reaction
Temperature 80-90 °C60-70 °CReduced side product formation
Catalyst NonePhase-transfer catalystIncreased reaction rate
Incomplete Hydroxylation to Catechol

Q: I am attempting to convert 5-fluoro-2-hydroxybenzaldehyde to 4-fluorocatechol via a Baeyer-Villiger oxidation, but the reaction is incomplete. How can I drive it to completion?

A: The Baeyer-Villiger oxidation of electron-deficient benzaldehydes can be challenging. Consider the following:

  • Choice of Oxidant: While m-CPBA is commonly used, other peroxy acids or systems like hydrogen peroxide with a Lewis acid catalyst might be more effective for this substrate.

  • Acid Catalyst: The reaction is acid-catalyzed. Ensure a suitable acid (e.g., a sulfonic acid) is used in appropriate amounts.

  • Reaction Time and Temperature: These reactions can be slow. Monitor the reaction by TLC or HPLC and consider extending the reaction time or moderately increasing the temperature.

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are generally preferred.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Oxidant m-CPBAPeracetic acid or H₂O₂/Lewis acidIncreased conversion
Catalyst Nonep-Toluenesulfonic acidAccelerated reaction rate
Temperature Room Temperature40-50 °CFaster reaction kinetics
Solvent DichloromethaneChloroform or 1,2-dichloroethaneImproved solubility and reactivity
Formation of Polymeric Byproducts in Cyclization

Q: During the acid-catalyzed reaction of 4-fluorocatechol with formaldehyde to form the 1,3-benzodioxine ring, I am observing a significant amount of an insoluble polymeric material. How can I prevent this?

A: Polymerization is a common side reaction in the acid-catalyzed condensation of phenols and formaldehyde. To minimize this:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of catechol to formaldehyde. An excess of formaldehyde can lead to polymerization.

  • Reaction Conditions: Run the reaction at a lower temperature and for a shorter duration. High temperatures and prolonged reaction times favor polymer formation.

  • Choice of Formaldehyde Source: Paraformaldehyde is often easier to handle and can provide a slow, controlled release of formaldehyde, which can reduce polymerization.

  • Catalyst Concentration: Use a catalytic amount of a mild acid catalyst. High concentrations of strong acids can promote unwanted side reactions.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Formaldehyde 37% aq. solutionParaformaldehydeControlled release of monomer
Temperature 80-100 °C50-60 °CMinimized polymerization
Catalyst Conc. H₂SO₄p-Toluenesulfonic acidReduced side reactions
Reaction Time > 12 hours4-6 hours (monitor by TLC)Higher yield of desired product

Experimental Protocols

Step 1: Synthesis of 5-fluoro-2-hydroxybenzaldehyde (via Reimer-Tiemann Reaction)
  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

  • Heat the mixture to 65 °C with vigorous stirring.

  • Add chloroform (1.5 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature between 65-70 °C.

  • After the addition is complete, continue to stir the mixture at 70 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 5-6.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-2-hydroxybenzaldehyde.

Step 2: Synthesis of 4-fluorocatechol (via Baeyer-Villiger Oxidation)
  • Dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting formate ester is then hydrolyzed by treatment with aqueous sodium hydroxide, followed by acidification to yield 4-fluorocatechol.

  • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of 6-fluoro-4H-1,3-benzodioxine
  • To a solution of 4-fluorocatechol (1.0 eq) in toluene, add paraformaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 4: Synthesis of this compound

This step would typically be performed earlier in the sequence, for example, by oxidation of a formyl group introduced in Step 1. A plausible route involves the oxidation of an intermediate like 5-fluoro-2,3-dihydroxybenzaldehyde.

  • Dissolve the aldehyde intermediate in a suitable solvent such as a mixture of t-butanol and water.

  • Add sodium chlorite (NaClO₂) and a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system.

Visualizations

Synthesis_Pathway A 4-Fluorophenol B 5-Fluoro-2-hydroxybenzaldehyde A->B Reimer-Tiemann (CHCl3, NaOH) C 5-Fluoro-2,3-dihydroxybenzaldehyde (4-Fluorocatechol derivative) B->C Hydroxylation (e.g., Elbs Oxidation) D 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde C->D Cyclization (HCHO, Acid cat.) E This compound D->E Oxidation (e.g., Pinnick Oxidation)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue start Start Synthesis Step check_yield Is the yield acceptable? start->check_yield check_purity Is the product pure? check_yield->check_purity Yes incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn No side_products Significant Side Products check_purity->side_products No end Proceed to next step check_purity->end Yes optimize_time_temp Optimize reaction time and temperature incomplete_rxn->optimize_time_temp purification_issue Purification Difficulty side_products->purification_issue optimize_purification Optimize purification method (e.g., recrystallization, chromatography) purification_issue->optimize_purification check_reagents Verify reagent purity and stoichiometry optimize_time_temp->check_reagents check_reagents->start optimize_purification->start

Caption: A general troubleshooting workflow for optimizing a synthetic step.

Technical Support Center: Synthesis of Benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzodioxine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Williamson ether synthesis for forming the 1,4-benzodioxane ring is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of 1,4-benzodioxanes are a frequent issue. The primary causes often revolve around reaction conditions, reagent quality, and competing side reactions.

Common Causes & Solutions:

  • Poor Nucleophilicity of the Catechol: The phenoxide ions generated from the catechol must be sufficiently nucleophilic.

    • Base Selection: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) are common, stronger bases like sodium hydride (NaH) can be more effective in ensuring complete deprotonation of the catechol. However, stronger bases can also promote side reactions. A careful screening of bases is recommended.[1][2]

    • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation, leaving a more reactive "naked" phenoxide anion.[2][3] Protic solvents should be avoided as they can protonate the nucleophile.

  • Side Reactions: The most common competing reaction is the E2 elimination of the alkylating agent (e.g., 1,2-dibromoethane), which is also promoted by strong bases.[3] Additionally, polymerization or the formation of undesired regioisomers can occur.

    • Temperature Control: Running the reaction at a lower temperature generally favors the desired Sₙ2 substitution over the E2 elimination.[2][3] It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction's progress by TLC.[4]

    • Slow Addition: Adding the alkylating agent slowly to the activated catechol solution can help to minimize side reactions by keeping its concentration low.

  • Reagent Quality and Reaction Setup:

    • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture, which can quench the base and hydrolyze the alkylating agent.[2] Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.[1][5]

    • Purity of Starting Materials: Impurities in the catechol or the dihaloalkane can lead to unexpected side products.[2] Ensure the purity of your starting materials before beginning the reaction.

Below is a troubleshooting workflow to address low yields in 1,4-benzodioxane synthesis.

G start Low Yield in Benzodioxane Synthesis check_reagents 1. Verify Reagent & Solvent Quality start->check_reagents optimize_cond 2. Optimize Reaction Conditions start:e->optimize_cond:w check_side_reactions 3. Investigate Side Reactions start->check_side_reactions anhydrous Ensure anhydrous conditions (dry glassware, anhydrous solvents) check_reagents->anhydrous Moisture sensitivity? purity Check purity of catechol and alkylating agent check_reagents->purity Impurities? solution Improved Yield anhydrous->solution purity->solution screen_base Screen bases (e.g., K₂CO₃, NaH, Cs₂CO₃) optimize_cond->screen_base Incomplete deprotonation? screen_solvent Test polar aprotic solvents (DMF, Acetonitrile) optimize_cond->screen_solvent Poor reactivity? temp_control Optimize temperature (start lower, e.g., 60-80°C) optimize_cond->temp_control Byproducts observed? screen_base->solution screen_solvent->solution temp_control->solution tlc_analysis Analyze TLC for byproducts. Consider elimination or polymerization. check_side_reactions->tlc_analysis tlc_analysis->optimize_cond Re-optimize

Caption: Troubleshooting workflow for low-yield benzodioxane synthesis.
Q2: I am having difficulty purifying my final benzodioxane derivative. What are some effective purification strategies?

A2: Purification of benzodioxane derivatives can be challenging due to the presence of unreacted starting materials, side products, or persistent impurities.[4] The appropriate strategy depends on the physical properties of your compound and the nature of the impurities.

Common Purification Techniques:

  • Column Chromatography: This is the most common and versatile method for purifying benzodioxane derivatives.[4][6][7]

    • Solvent System: A gradient elution is often effective. Start with a non-polar solvent like hexane to elute non-polar impurities, and gradually increase the polarity by adding ethyl acetate or dichloromethane to elute your product.[6] A common mobile phase is a mixture of hexane and ethyl acetate.[7]

    • Silica Gel: Standard silica gel (60-120 mesh) is typically used.[7]

  • Trituration: If your product is a solid and the impurities are highly soluble in a specific solvent, trituration can be an effective and quick purification method.[4][6] This involves suspending the crude solid in a solvent in which the product is poorly soluble, while the impurities dissolve. The purified solid can then be collected by filtration. Hexane is often a suitable solvent for this purpose.[6]

  • Recrystallization: For crystalline solid products, recrystallization can yield highly pure material. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: If your crude product contains acidic or basic impurities, a liquid-liquid extraction workup can be very effective. For example, washing the organic layer with an aqueous NaOH solution can remove unreacted catechol or other acidic byproducts.[4] A subsequent wash with a dilute acid (e.g., 10% HCl) can remove basic impurities.[1]

Purification MethodBest ForKey Considerations
Column Chromatography Most crude mixtures, separation of closely related compounds.Time-consuming; requires solvent system optimization.[4][6]
Trituration Solid products with highly soluble impurities.Fast and simple; product loss can occur if solubility is not minimal.[4][6]
Recrystallization Crystalline solid products.Can yield very high purity; requires finding a suitable solvent.
Acid-Base Extraction Removing acidic or basic impurities during workup.Quick and efficient for specific impurity types; performed before other methods.[1][4]
Q3: Can you provide a general experimental protocol for the synthesis of a 1,4-benzodioxane derivative from a catechol?

A3: The following is a generalized protocol based on common literature procedures for the reaction of a catechol with an alkylating agent like 1,2-dibromoethane.[4][6] Researchers should adapt the stoichiometry, temperature, and reaction time based on their specific substrates.

General Protocol: Synthesis of a 1,4-Benzodioxane Derivative

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted catechol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetone).[4]

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the mixture.[4][6]

  • Alkylating Agent Addition: Add the dihaloalkane (e.g., 1,2-dibromoethane, 1.1-1.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and stir for several hours (typically 18-24 h).[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.[4]

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.[4]

    • Wash the organic layer sequentially with water, a dilute aqueous NaOH solution (to remove unreacted catechol), water, and finally brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.[1][4]

  • Purification: Purify the crude product using column chromatography on silica gel or another appropriate method as described in Q2.[4][6]

References

Technical Support Center: Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, based on a plausible multi-step synthetic route.

Hypothetical Synthetic Pathway:

A potential synthetic route, for which troubleshooting is provided, starts from 2-hydroxy-5-fluorobenzoic acid and proceeds through the following key stages: esterification, hydroxymethylation, 1,3-dioxine ring formation, and final deprotection.

Diagram of the Proposed Synthetic Workflow:

G A 2-Hydroxy-5-fluorobenzoic Acid B Esterification A->B MeOH, H₂SO₄ C Methyl 2-hydroxy-5-fluorobenzoate B->C D Hydroxymethylation C->D HCHO, base E Methyl 6-fluoro-3-(hydroxymethyl)-2-hydroxybenzoate D->E F 1,3-Dioxine Ring Formation E->F HCHO, acid catalyst G Methyl 6-fluoro-4H-1,3-benzodioxine-8-carboxylate F->G H Saponification/Hydrolysis G->H NaOH, H₂O/MeOH I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Issue 1: Low Yield During Esterification of 2-hydroxy-5-fluorobenzoic Acid

  • Question: My Fischer esterification of 2-hydroxy-5-fluorobenzoic acid with methanol and sulfuric acid is giving a low yield. What are the possible causes and solutions?

  • Answer: Low yields in Fischer esterification can arise from several factors:

    • Incomplete reaction: The reaction is an equilibrium. To drive it towards the product, consider increasing the amount of methanol (using it as the solvent) and the reaction time. Ensure the reaction is heated to reflux for a sufficient period.

    • Insufficient catalyst: While sulfuric acid is a common catalyst, its concentration can be critical. Typically, a catalytic amount (e.g., 2-5 mol%) is used. Ensure accurate addition.

    • Water contamination: The presence of water in the reactants or glassware can shift the equilibrium back to the starting materials. Use anhydrous methanol and dry glassware.

    • Difficult work-up: The product, methyl 2-hydroxy-5-fluorobenzoate, may have some water solubility. During the aqueous work-up, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A brine wash of the combined organic extracts can help to remove dissolved water.

ParameterStandard ConditionOptimization Suggestion
Solvent MethanolUse as both reactant and solvent (large excess)
Catalyst Conc. H₂SO₄2-5 mol%
Temperature RefluxEnsure consistent heating
Reaction Time 4-8 hoursMonitor by TLC; extend if necessary
Work-up Aqueous extractionSaturate aqueous phase with NaCl to reduce product solubility

Issue 2: Poor Regioselectivity and Low Yield in the Hydroxymethylation Step

  • Question: The introduction of the hydroxymethyl group onto methyl 2-hydroxy-5-fluorobenzoate is resulting in a mixture of products and a low yield of the desired 3-(hydroxymethyl) isomer. How can I improve this?

  • Answer: The ortho-hydroxymethylation of phenols can be challenging. Here are some key considerations:

    • Choice of base and reaction conditions: The reaction of phenols with formaldehyde under basic conditions (Lederer-Manasse reaction) can lead to multiple additions and polymerization. A milder base and careful temperature control are crucial. Consider using a weaker base like potassium carbonate or triethylamine.

    • Protecting groups: The phenolic hydroxyl group is activating and can lead to reactions at other positions. While protection would add extra steps, it could improve selectivity. However, for this specific transformation, it's often performed without protection.

    • Alternative reagents: Instead of formaldehyde and a simple base, consider using a reagent that delivers the hydroxymethyl group more selectively, such as paraformaldehyde with a Lewis acid catalyst, although this can be harsh. A Duff reaction (using hexamethylenetetramine) followed by reduction could be an alternative for introducing the formyl group, which is then reduced to the hydroxymethyl group.

ParameterPotential IssueRecommended Action
Base Too strong (e.g., NaOH)Use a milder base (K₂CO₃, Et₃N)
Temperature Too highMaintain low and consistent temperature (e.g., 0-25 °C)
Formaldehyde PolymerizationUse freshly prepared formaldehyde solution or paraformaldehyde
Side Products Di-substitutionUse a stoichiometric amount of formaldehyde

Issue 3: Inefficient 1,3-Dioxine Ring Formation

  • Question: The cyclization to form the 4H-1,3-benzodioxine ring is sluggish and gives a low yield. What factors influence this step?

  • Answer: The acid-catalyzed reaction of a 2-(hydroxymethyl)phenol derivative with formaldehyde to form a 1,3-benzodioxine can be sensitive to several parameters:

    • Catalyst: A strong acid catalyst is typically required. p-Toluenesulfonic acid (p-TSA) is a common choice. Ensure it is anhydrous.

    • Water removal: This is a condensation reaction that produces water. The removal of water is essential to drive the reaction to completion. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is highly recommended.

    • Formaldehyde source: Paraformaldehyde is a convenient source of formaldehyde for this reaction. Ensure it is of good quality.

    • Reaction temperature and time: The reaction often requires elevated temperatures to facilitate both the reaction and the azeotropic removal of water. Monitor the reaction progress by TLC.

ParameterStandard ConditionOptimization Suggestion
Catalyst p-TSA (catalytic)Ensure catalyst is dry
Solvent Toluene or BenzeneUse with a Dean-Stark trap
Temperature RefluxMaintain vigorous reflux for water removal
Reactants ParaformaldehydeUse a slight excess

Issue 4: Incomplete Saponification or Side Reactions During Final Hydrolysis

  • Question: During the final saponification of the methyl ester to the carboxylic acid, I am observing incomplete conversion or the formation of impurities. What should I consider?

  • Answer: Saponification is generally a robust reaction, but issues can arise:

    • Insufficient base or reaction time: Ensure at least one equivalent of a strong base like sodium hydroxide or potassium hydroxide is used. The reaction may require heating (e.g., reflux in a mixture of methanol and water) for several hours to go to completion. Monitor by TLC until the starting material is consumed.

    • Hydrolysis of the dioxine ring: While generally stable to base, prolonged exposure to harsh basic conditions at high temperatures could potentially affect the 1,3-dioxine ring. Use the mildest conditions necessary for complete saponification.

    • Work-up procedure: After saponification, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid. Add the acid slowly and cool the mixture in an ice bath to maximize precipitation. The pH should be adjusted to be acidic (e.g., pH 2-3).

    • Purification: The final product may require recrystallization to remove any remaining starting material or side products. A suitable solvent system should be determined experimentally.

ParameterPotential IssueRecommended Action
Base Insufficient amountUse 1.1-1.5 equivalents of NaOH or KOH
Solvent Inadequate for solubilityUse a mixture of MeOH/H₂O or EtOH/H₂O
Temperature Too lowReflux for 2-6 hours, monitoring by TLC
Acidification Product remains dissolvedCool the solution and ensure a sufficiently low pH

Frequently Asked Questions (FAQs)

  • Q1: What is a typical overall yield for this type of synthesis?

    • A1: Multi-step syntheses of complex organic molecules often have modest overall yields. Based on similar syntheses reported in the literature, an overall yield in the range of 20-40% would be considered reasonable. Each step should be optimized to maximize the final output.

  • Q2: How can I monitor the progress of each reaction step?

    • A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Choose a suitable solvent system (eluent) that gives good separation between the starting material and the product. Visualization can be done using a UV lamp (as the aromatic rings are UV active) and/or staining with an appropriate reagent (e.g., potassium permanganate).

  • Q3: What are the main safety precautions to consider during this synthesis?

    • A3: Standard laboratory safety precautions should always be followed. Specific hazards in this synthesis include:

      • Corrosive acids and bases: Sulfuric acid and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Flammable solvents: Methanol, ethanol, toluene, and other organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

      • Formaldehyde: Formaldehyde is a suspected carcinogen and an irritant. Handle with extreme care in a fume hood.

      • Pressurized reactions: Avoid sealed reaction vessels when heating, especially when gas evolution is possible.

  • Q4: Are there any alternative routes to synthesize this compound?

    • A4: Yes, other synthetic strategies could be envisioned. For instance, one could start with a pre-formed 6-fluoro-4H-1,3-benzodioxine and then introduce the carboxylic acid group at the 8-position. This could potentially be achieved through ortho-lithiation followed by quenching with carbon dioxide. However, directing the lithiation specifically to the 8-position in the presence of the fluorine and the dioxine ring might be challenging and would require careful optimization of directing groups and reaction conditions.

Logical Relationship for Troubleshooting Low Yield:

G A Low Overall Yield B Identify Low-Yielding Step via TLC/NMR of Intermediates A->B C Esterification Issue B->C D Hydroxymethylation Issue B->D E Ring Formation Issue B->E F Hydrolysis Issue B->F G Check Reagent Purity & Dryness C->G H Optimize Reaction Conditions (Temp, Time, Catalyst) C->H I Improve Work-up & Purification C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I

Caption: A logical workflow for troubleshooting low yield in the synthesis.

stability issues of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a loss of my parent compound and the appearance of new, more polar peaks during my HPLC analysis, which uses an acidic mobile phase (e.g., 0.1% TFA or formic acid). What is happening?

A1: The most likely cause is the acid-catalyzed hydrolysis of the 1,3-benzodioxine ring. This ring system is a cyclic acetal, which is known to be unstable under acidic conditions. The acid in your mobile phase can protonate one of the oxygen atoms in the dioxine ring, initiating a ring-opening reaction that leads to degradation products. This process is a common degradation pathway for such compounds.[4][7]

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: Acid hydrolysis will break the acetal linkage. This would cleave the bond between the aromatic ring and the –O-CH2-O– moiety. The expected primary degradation products would be 3-fluoro-2,6-dihydroxybenzoic acid and formaldehyde . You may observe these or subsequent reaction products in your analysis.

Q3: My compound seems to degrade even during sample preparation in an aqueous acidic buffer. How can I minimize this degradation before analysis?

A3: To minimize pre-analysis degradation:

  • Work at low temperatures: Prepare your samples on ice to slow down the hydrolysis rate.

  • Minimize time in acid: Inject your samples onto the analytical system as quickly as possible after dissolution in acidic media.

  • Use less harsh acids or higher pH: If your chromatography allows, try using a mobile phase with a higher pH (e.g., pH 4-5) or a weaker acid.

  • Consider alternative solvents: For initial dissolution, use a non-aqueous, inert organic solvent like acetonitrile or methanol before diluting into the mobile phase just prior to injection.[8]

Q4: I am conducting forced degradation studies. What conditions should I use to assess acidic stability?

A4: Forced degradation, or stress testing, is crucial for understanding a compound's intrinsic stability.[7][9] For acid hydrolysis, typical conditions involve treating the compound with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1.0 M.[10] The experiment is often run at elevated temperatures (e.g., 40-80°C) to accelerate degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately characterized.[9][10][11]

Q5: How can I confirm that the new peaks I am seeing are indeed from the degradation of my parent compound?

A5: To confirm the relationship, you should:

  • Perform a mass balance analysis: The decrease in the peak area of the parent compound should correlate with the increase in the peak areas of the new impurities.[11]

  • Use LC-MS: Liquid chromatography-mass spectrometry is the most powerful tool for this. You can determine the mass-to-charge ratio (m/z) of the new peaks and see if they correspond to the expected hydrolysis products.

  • Isolate and characterize: For definitive proof, you can isolate the impurity peaks using preparative HPLC and perform structural elucidation using techniques like NMR spectroscopy.

Illustrative Stability Data

The following table presents hypothetical data on the degradation of this compound under various acidic conditions to illustrate how stability data could be presented.

ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Major Degradant Peak Area (% of Total)
0.1 M HCl4028.57.9
0.1 M HCl40825.123.8
0.1 M HCl60235.433.1
0.01 M HCl4085.24.9
pH 4 Buffer6024< 1.0Not Detected

Experimental Protocols

Protocol for Acidic Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of the title compound under acidic conditions.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Stress Conditions Setup:

    • Prepare a 0.1 M HCl solution.

    • In a clean vial, add 1 mL of the stock solution and 9 mL of the 0.1 M HCl solution to achieve a final drug concentration of 100 µg/mL.

    • Prepare a control sample by adding 1 mL of the stock solution to 9 mL of the diluent (e.g., 10% ACN in water) without acid.

  • Incubation:

    • Place the sample and control vials in a temperature-controlled water bath or oven set to a specified temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis:

    • Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (e.g., reversed-phase HPLC with UV or MS detection).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the initial time point.

    • Identify and quantify any significant degradation products.

Visualizations

Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed hydrolysis pathway of this compound.

G cluster_0 Acid-Catalyzed Hydrolysis parent 6-fluoro-4H-1,3-benzodioxine- 8-carboxylic acid protonation Protonation of Acetal Oxygen parent->protonation + H+ intermediate Ring-Opened Carbocation Intermediate protonation->intermediate Ring Opening products Final Products: 3-fluoro-2,6-dihydroxybenzoic acid + Formaldehyde intermediate->products + H2O, -H+ G start Unexpected Result (e.g., Low Purity, New Peaks) check_ph Is the sample in an acidic medium (pH < 6)? start->check_ph check_temp Was the sample exposed to elevated temperatures? check_ph->check_temp Yes other Consider other degradation pathways (e.g., oxidation) check_ph->other No hydrolysis High Likelihood of Acid Hydrolysis check_temp->hydrolysis Yes check_temp->hydrolysis No (hydrolysis still possible) action Action Plan: 1. Re-prepare sample at low temp. 2. Minimize time in acid. 3. Use LC-MS to identify degradants. 4. Adjust analytical method pH. hydrolysis->action

References

Technical Support Center: Degradation Pathways of Fluorinated Benzodioxins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of fluorinated benzodioxins.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluorinated benzodioxins?

A1: The primary degradation pathways for fluorinated benzodioxins are photochemical and microbial degradation. Photodegradation, particularly in organic solvents, proceeds via C-O bond cleavage.[1][2] Microbial degradation is less studied for fluorinated benzodioxins specifically, but drawing parallels from chlorinated dioxins, it likely involves aerobic degradation initiated by dioxygenase enzymes and anaerobic degradation through reductive dehalogenation.

Q2: Does defluorination readily occur during the degradation of polyfluorinated dibenzo-p-dioxins (PFDDs)?

A2: Current research on the photodegradation of PFDDs in organic solvents indicates that defluorination reactions do not occur. The primary degradation pathway involves the cleavage of the C-O bond, leading to the formation of other fluorinated compounds.[1][2]

Q3: What analytical techniques are most suitable for studying the degradation of fluorinated benzodioxins?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly used and effective method for the analysis of fluorinated benzodioxins and their degradation products.[3][4][5] For enhanced sensitivity and selectivity, especially at trace levels, triple quadrupole mass spectrometry (GC/MS/MS) can be employed.[3]

Q4: How does the degree of fluorination affect the photodegradation rate of PFDDs?

A4: Generally, higher fluorinated PFDDs tend to photolyze more slowly. The photolysis reactions typically follow pseudo-first-order kinetics.[1][2]

Q5: Are there microorganisms known to degrade fluorinated aromatic compounds?

A5: While specific studies on fluorinated benzodioxins are limited, research on other fluorinated aromatic compounds has shown that some microorganisms can biodegrade them. However, the process is often slow and may be incomplete.[6][7][8][9][10] The high stability of the carbon-fluorine bond presents a significant challenge for microbial enzymes.[7][8]

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Cause Troubleshooting Steps
No observable degradation of the fluorinated benzodioxin. The microbial culture may lack the specific enzymes required for defluorination or aromatic ring cleavage.- Screen different microbial consortia from contaminated sites. - Consider using a co-substrate to induce the necessary enzymatic activity. - Ensure optimal growth conditions (pH, temperature, nutrients).
Inhibition of microbial growth. Accumulation of toxic fluoride ions released during degradation can inhibit microbial activity.- Monitor fluoride ion concentration in the medium. - Implement a system for fluoride removal, such as precipitation or adsorption. - Use a fed-batch culture system to control the substrate concentration.[8]
Difficulty in extracting and analyzing degradation products. Fluorinated compounds can have unique partitioning behaviors.- Optimize solvent extraction methods for both the parent compound and expected intermediates. - Use appropriate internal standards for GC/MS analysis to ensure accurate quantification.
Low bioavailability of the fluorinated benzodioxin. These compounds are often hydrophobic and have low water solubility, limiting their availability to microorganisms.- Add a non-toxic surfactant to the culture medium to increase solubility. - Use a two-phase partitioning bioreactor system.
Photodegradation Experiments
Issue Possible Cause Troubleshooting Steps
Slow or no photodegradation. - Insufficient light intensity or inappropriate wavelength. - The solvent may be quenching the photochemical reaction.- Ensure the light source emits at a wavelength absorbed by the fluorinated benzodioxin. - Increase the light intensity, ensuring it does not cause thermal degradation. - Test different organic solvents to find one that facilitates the reaction.[2]
Formation of unexpected byproducts. Complex photochemical reactions may be occurring.- Use a combination of analytical techniques (e.g., GC/MS, LC/MS, NMR) to identify intermediates. - Consider the possibility of solvent adducts forming.
Precipitation of the compound during the experiment. Changes in solvent composition or temperature can affect solubility.- Ensure the compound remains fully dissolved throughout the experiment. - Use a co-solvent if necessary.

Quantitative Data

The following table summarizes the photodegradation rate constants (k) and half-lives (t½) for various polyfluorinated dibenzo-p-dioxins (PFDDs) in n-hexane when irradiated with a 500 W Xe lamp. The photolysis reactions followed pseudo-first-order kinetics.[1]

PFDD CongenerSubstitution PatternRate Constant (k) (min⁻¹)Half-life (t½) (h)
DiFDD2,7-0.00274.28
TriFDD1,2,4-0.00264.44
1,3,8-0.00412.82
1,3,9-0.00274.28
2,3,7-0.01250.92
TeFDD1,2,3,4-0.00186.42
1,2,4,7-0.00138.89
1,2,6,7-0.000912.84
1,3,6,8-0.00373.12
2,3,7,8-0.01380.84
PeFDD1,2,4,6,7-0.001110.50
HxFDD1,2,4,6,7,9-0.001110.50
HpFDD1,2,3,4,6,7,9-0.00129.63
OFDD1,2,3,4,6,7,8,9-0.000912.84

Experimental Protocols

Protocol: Photodegradation of Polyfluorinated Dibenzo-p-Dioxins in an Organic Solvent

This protocol outlines the methodology for studying the photodegradation of PFDDs in n-hexane.

1. Materials and Reagents:

  • Polyfluorinated dibenzo-p-dioxin (PFDD) congeners of interest

  • n-Hexane (HPLC grade or higher)

  • 500 W Xenon lamp (or equivalent light source with a known spectral output)

  • Quartz reaction vessels

  • Gas chromatograph-mass spectrometer (GC/MS)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

2. Experimental Setup:

  • Prepare a stock solution of the desired PFDD congener in n-hexane at a known concentration.

  • Prepare working solutions by diluting the stock solution with n-hexane to the desired experimental concentration in quartz reaction vessels.

  • Place the quartz reaction vessels in a temperature-controlled chamber equipped with the Xenon lamp.

  • Ensure the light source is positioned to provide uniform irradiation to all samples.

3. Photodegradation Procedure:

  • Before turning on the light source, take an initial sample (t=0) from each reaction vessel.

  • Turn on the Xenon lamp to initiate the photodegradation process.

  • At predetermined time intervals, withdraw aliquots from each reaction vessel.

  • Immediately store the collected samples in the dark and at a low temperature to quench any further reaction until analysis.

4. Sample Analysis:

  • Analyze the collected samples using a GC/MS system.

  • GC Conditions (example):

    • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness)

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 100°C (hold for 1 min), ramp to 200°C at 20°C/min, then ramp to 300°C at 30°C/min (hold for 10 min).

    • Carrier Gas: Helium

  • MS Conditions (example):

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for specific PFDDs and their expected products.

  • Quantify the concentration of the parent PFDD at each time point by comparing the peak area to a calibration curve.

5. Data Analysis:

  • Plot the natural logarithm of the PFDD concentration versus time.

  • If the plot is linear, the reaction follows pseudo-first-order kinetics.

  • The slope of the line will be equal to the negative of the rate constant (-k).

  • Calculate the half-life (t½) of the degradation using the formula: t½ = 0.693 / k.

Visualizations

Photodegradation_Pathway PFDD Polyfluorinated Benzodioxin (PFDD) Intermediate1 Octafluorinated Dihydroxybiphenyl PFDD->Intermediate1 C-O Bond Cleavage Intermediate2 Octafluorinated Phenoxyphenol PFDD->Intermediate2 C-O Bond Cleavage Product Fluorinated Phenols Intermediate1->Product Further Degradation Intermediate2->Product Further Degradation

Caption: Photodegradation pathway of OFDD in n-hexane.[1][2]

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis Analysis prep1 Prepare PFDD Stock Solution prep2 Prepare Working Solutions in Quartz Vessels prep1->prep2 exp1 Place Vessels in Photoreactor prep2->exp1 exp2 Take Initial Sample (t=0) exp1->exp2 exp3 Irradiate with Xenon Lamp exp2->exp3 exp4 Collect Samples at Time Intervals exp3->exp4 analysis1 GC/MS Analysis exp4->analysis1 analysis2 Quantify PFDD Concentration analysis1->analysis2 analysis3 Determine Rate Constant and Half-life analysis2->analysis3

Caption: Workflow for a photodegradation experiment.

References

Technical Support Center: Analysis of Fluorinated Aromatic Compounds by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common analytical challenges and provide effective troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of fluorinated aromatic compounds by mass spectrometry.

Q1: Why is the molecular ion peak often weak or absent in the mass spectra of highly fluorinated aromatic compounds?

A: Highly fluorinated compounds, particularly perfluorinated ones, are prone to extensive fragmentation upon ionization. The high stability of fragments like the CF₃⁺ cation often results in it being the most abundant ion (base peak), while the parent molecular ion can be very small or entirely absent.[1][2]

Q2: What are the characteristic fragmentation patterns for fluorinated aromatic compounds?

A: Common fragmentation pathways include the neutral loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[1][3] For compounds with perfluoroalkyl chains, cleavage of C-C bonds is common, leading to a series of CₙFₘ⁺ ions, with CF₃⁺ being particularly prominent.[1]

Q3: Is electrospray ionization (ESI) a suitable technique for fluorinated aromatic compounds?

A: The effectiveness of ESI can be inconsistent for these compounds. Highly fluorinated molecules can be challenging to ionize efficiently compared to their non-fluorinated hydrocarbon counterparts.[1] Their distinct solubility and high surface activity can disrupt the ESI process, potentially causing signal suppression.[1]

Q4: What are the primary sources of background contamination in the LC-MS analysis of fluorinated compounds?

A: A major source of contamination is the widespread use of fluoropolymers, such as PTFE, in standard LC-MS systems.[1] Components like tubing, frits, and solvent filters can leach fluorinated compounds, leading to significant background noise, which is especially problematic for trace-level analysis.[1] Other potential sources include fluoropolymer-based labware (e.g., vials, caps) and certain solvents.[1]

Q5: What causes poor peak shapes (e.g., tailing or fronting) for fluorinated analytes in liquid chromatography?

A: Poor peak shapes can stem from several factors:

  • Secondary Interactions: The analyte may interact with active sites on the silica backbone of the column.

  • Column Overload: Injecting an excessive amount of the sample can lead to peak fronting.

  • Incompatible Injection Solvent: The composition of the solvent in which the sample is dissolved should closely match that of the mobile phase.[1]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during the mass spectrometry analysis of fluorinated aromatic compounds.

Issue 1: Poor Signal Intensity or No Peaks Detected

If you are observing weak or no peaks for your fluorinated analyte, follow this troubleshooting workflow.

G start Start: No/Low Signal check_sample Is the sample properly prepared and concentrated? start->check_sample check_ionization Are ionization source parameters optimized? check_sample->check_ionization Yes solution_sample Solution: Adjust concentration. Verify solubility and stability. check_sample->solution_sample No check_leaks Is there a leak in the system? check_ionization->check_leaks Yes solution_ionization Solution: Optimize capillary voltage, gas flow, and temperature. check_ionization->solution_ionization No check_detector Is the detector functioning correctly? check_leaks->check_detector No solution_leaks Solution: Use a leak detector to check gas supply, filters, and connections. check_leaks->solution_leaks Yes solution_detector Solution: Check detector settings (e.g., gain) and ensure flame is lit (for GC-MS). check_detector->solution_detector No end Problem Resolved check_detector->end Yes

Caption: Troubleshooting workflow for low or absent signal intensity.

Detailed Steps:

  • Verify Sample Preparation: Ensure your sample is at an appropriate concentration.[4] If it's too dilute, you may not achieve a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[4] Also, confirm that your analyte is fully dissolved and stable in the chosen solvent.

  • Optimize Ionization Source: Systematically adjust ESI source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific analyte.[1]

  • Check for System Leaks: A loss of sensitivity can be indicative of a gas leak, which can also contaminate your sample.[5] Use an electronic leak detector to inspect the gas supply, filters, shutoff valves, and column connectors.[5]

  • Inspect the Detector: If no peaks are observed, there might be an issue with the detector or the sample not reaching it.[5] For GC-MS, ensure the flame is lit and gases are flowing correctly. For LC-MS, verify detector settings such as gain and filtering.[4]

Issue 2: High Background Noise or Contamination

If you are observing significant background noise, especially at m/z values corresponding to common fluorinated ions, use this guide.

G start Start: High Background Noise run_blank Run a method blank (pure solvent). start->run_blank detect_analyte Is the analyte of interest present in the blank? run_blank->detect_analyte check_system Is the LC system 'PFAS-free'? detect_analyte->check_system Yes clean_source Solution: Clean the ion source. detect_analyte->clean_source No check_labware Are you using fluoropolymer-free labware? check_system->check_labware No solution_system Solution: Replace PTFE tubing and components with PEEK or stainless steel. Use a 'PFAS-free' kit. check_system->solution_system Yes solution_labware Solution: Use polypropylene or other certified fluoropolymer-free vials and caps. check_labware->solution_labware Yes end Problem Resolved check_labware->end No

Caption: Workflow for troubleshooting high background contamination.

Detailed Steps:

  • Run a Method Blank: Inject a sample of pure solvent that has undergone the entire sample preparation process.[1] This will help determine if the contamination is from your reagents, equipment, or the instrument itself.[1]

  • Identify Contamination Source: If fluorinated compounds are detected in the blank, systematically evaluate potential sources.

    • LC System: Standard LC systems often contain PTFE components that can leach contaminants. For trace analysis, it is highly recommended to use a "PFAS-free" or "fluorine-free" LC system.[1]

    • Labware: Vials, caps with PTFE septa, and other lab equipment can be sources of contamination.[1] Switch to polypropylene or other certified fluoropolymer-free alternatives.

  • Clean the Ion Source: If the blank is clean but you still observe high background, your ion source may be contaminated from previous analyses. Follow the manufacturer's protocol for cleaning the ion source.

Issue 3: In-source Fragmentation Complicating Spectra

If you suspect that your analyte is fragmenting within the ion source, which can complicate quantification and identification, consider the following.

Experimental Protocols

Protocol 1: Minimizing In-Source Fragmentation

In-source fragmentation occurs when analytes fragment in the ion source before reaching the mass analyzer.[6] This can be controlled by adjusting instrumental parameters.

Methodology:

  • Optimize Cone/Fragmentor Voltage: The declustering potential (DP) or fragmentor voltage plays a critical role in controlling in-source fragmentation.[6]

    • Start with a low DP/fragmentor voltage setting.

    • Gradually increase the voltage while monitoring the abundance of the precursor ion and any suspected in-source fragment ions.

    • A plot of ion abundance versus DP/fragmentor voltage can help identify the optimal setting that maximizes the precursor ion signal while minimizing fragmentation. Decreasing these parameters can help mitigate the issue.[6]

  • Adjust Source Temperature: Higher source temperatures can provide more energy for analyte dissociation, leading to increased in-source fragmentation.[6]

    • Systematically lower the ion source temperature in increments (e.g., 10-20°C) and observe the effect on the precursor and fragment ion intensities.

    • Find a balance that allows for efficient desolvation without inducing excessive fragmentation.

Protocol 2: Mitigating Matrix Effects

Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, can significantly impact the accuracy of quantification.[7][8]

Methodology:

  • Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.

    • For solid samples, Solid Phase Extraction (SPE) is a common technique.

    • A subsequent clean-up of the SPE eluent using dispersive graphitized carbon sorbent has been shown to be highly effective at negating matrix effects for perfluorinated acids.[7]

  • Use of Isotopically Labeled Internal Standards: Adding a known concentration of a stable isotope-labeled version of your analyte to the sample can compensate for matrix effects.[7] However, this method is most effective for analytes that have the same perfluorocarbon chain length as the internal standard.[7]

  • Standard Addition: This method involves adding known amounts of the analyte standard to aliquots of the sample. By creating a calibration curve within the sample matrix, matrix effects can be overcome. While effective, this method significantly increases the analysis time.[7]

Data Presentation

Table 1: Common Adducts and Fragments of Fluorinated Aromatic Compounds

Ionm/z ChangeDescriptionCommon Occurrence
[M-F]⁺M-19Loss of a fluorine radical from the molecular ion.[1][3]Common in many fluorinated compounds.
[M-HF]⁺M-20Loss of a neutral hydrogen fluoride molecule.[1][3]Occurs in compounds containing both H and F.
[CF₃]⁺69Trifluoromethyl cation.Often the base peak in perfluorinated compounds.[1]
[C₂F₅]⁺119Pentafluoroethyl cation.[1]Fragment from compounds with longer perfluoroalkyl chains.[1]

Table 2: Comparison of Methods to Mitigate Matrix Effects

MethodPrincipleAdvantagesDisadvantages
Sample Clean-up (Dispersive Carbon) Removal of interfering matrix components.[7]Highly effective for a wide range of analytes; reduces instrument contamination.[7]May require method development; potential for analyte loss.
Isotopically Labeled Internal Standards Co-eluting standard experiences the same matrix effects as the analyte.[7]High accuracy and precision.Not always available for all analytes; effectiveness can be limited for analytes with different structures.[7][8]
Standard Addition Calibration curve is generated in the sample matrix.[7]Effectively eliminates matrix effects.[7]Time-consuming and requires more sample volume.[7]
Atmospheric Pressure Photoionization (APPI) Alternative ionization source that is less susceptible to matrix effects.[7]Can eliminate matrix effects for all analytes.May have lower sensitivity and is only suitable for high-concentration samples.[7]

References

Technical Support Center: Overcoming Poor Peak Shape in HPLC of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in the High-Performance Liquid Chromatography (HPLC) of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during the analysis of these unique molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My fluorinated compound is showing significant peak tailing.

Question: Why is my peak tailing and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem when analyzing fluorinated compounds, particularly those that are acidic or basic.[1][2] The primary causes and solutions are outlined below.

Potential Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar or ionizable fluorinated analytes, leading to tailing.[1][3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your fluorinated analyte, the compound can exist in both ionized and non-ionized forms, causing peak distortion.[1][3] For acidic compounds, a mobile phase pH at least 2 units below the pKa is recommended to keep it in a single, non-ionized form.[1]

  • Column Contamination: Buildup of contaminants on the column can create active sites that interact with the analyte.[1]

  • Metal Chelation: Some fluorinated compounds can interact with trace metals in the HPLC system (e.g., stainless steel frits, columns), leading to tailing.[2][5]

  • Excessive Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1][3]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_some_peaks No check_all_peaks->no_some_peaks No physical_issue Indicates a physical issue. Check for extra-column volume, column void, or blocked frit. yes_all_peaks->physical_issue chemical_issue Indicates a chemical issue. Proceed with chemical troubleshooting. no_some_peaks->chemical_issue adjust_ph Adjust Mobile Phase pH (2 units away from pKa) chemical_issue->adjust_ph evaluate Evaluate Peak Shape adjust_ph->evaluate add_modifier Add Mobile Phase Modifier (e.g., TFA, TFE) add_modifier->evaluate check_column Consider Alternative Column (e.g., Fluorinated Phase, End-capped) check_column->evaluate metal_chelator Use Metal-Free System or Add Chelating Agent metal_chelator->evaluate evaluate->add_modifier Tailing Persists evaluate->check_column Tailing Persists evaluate->metal_chelator Tailing Persists end Optimal Peak Shape evaluate->end Tailing Resolved

Caption: Troubleshooting workflow for peak tailing of fluorinated compounds.

Solutions and Experimental Protocols:

  • Optimize Mobile Phase pH:

    • Objective: To ensure the analyte is in a single ionization state.

    • Protocol: See "Protocol for Mobile Phase pH Optimization" below. For acidic fluorinated compounds, using a mobile phase pH at least 2 units below the analyte's pKa is recommended.[1] For basic compounds, a pH 2 units above the pKa is ideal.[6]

  • Use Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA): A common additive (0.05-0.1%) for masking silanol interactions and improving the peak shape of basic compounds.[6] However, TFA can sometimes interfere with the analysis of [18F]fluoride by forming [18F]HF, which may be strongly retained.[7]

    • Trifluoroethanol (TFE): Can be a valuable mobile phase modifier, especially when paired with a standard C8 or C18 column, to improve the separation of fluorinated compounds.[8][9]

    • Ammonium Fluoride: Can enhance peak shapes and improve MS sensitivity in some applications, but it is corrosive and should be used with caution.[10]

  • Consider an Alternative Stationary Phase:

    • Fluorinated Phases (e.g., PFP, F-C8): These columns can offer alternative selectivity and reduced silanol interactions, leading to improved peak shapes for fluorinated analytes.[11][12] They can be particularly useful for separating mixtures of fluorinated and non-fluorinated compounds.[11]

    • Modern End-capped Columns: High-purity silica columns with advanced end-capping are designed to minimize residual silanol groups.

  • Address Metal Interactions:

    • If chelation is suspected, consider using a bio-inert or metal-free HPLC system.[5] Alternatively, adding a weak chelating agent like EDTA to the mobile phase can sometimes help.

Issue 2: My fluorinated compound's peak is fronting.

Question: What causes peak fronting and how can I resolve it?

Answer:

Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still significantly impact quantification.[2][13]

Potential Causes:

  • Sample Overload: Injecting too much sample mass or volume can saturate the column inlet.[13][14][15] This is a very common cause of fronting.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread and elute prematurely.[14][15]

  • Low Column Temperature: In some cases, temperatures that are too low can lead to poor mass transfer kinetics and result in fronting peaks.[1]

  • Column Collapse: This can occur in reversed-phase LC when using highly aqueous mobile phases (more than 95% water), leading to a sudden loss of retention and fronting peaks.[14]

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Reduce Sample Concentration and Injection Volume start->check_overload evaluate1 Evaluate Peak Shape check_overload->evaluate1 check_solvent Match Sample Solvent to Mobile Phase evaluate1->check_solvent Fronting Persists end Optimal Peak Shape evaluate1->end Fronting Resolved evaluate2 Evaluate Peak Shape check_solvent->evaluate2 check_temp Increase Column Temperature evaluate2->check_temp Fronting Persists evaluate2->end Fronting Resolved evaluate3 Evaluate Peak Shape check_temp->evaluate3 check_collapse Check for Column Collapse (if using >95% aqueous) evaluate3->check_collapse Fronting Persists evaluate3->end Fronting Resolved check_collapse->end If Resolved, Flush with 100% Organic

Caption: Troubleshooting workflow for peak fronting of fluorinated compounds.

Solutions and Experimental Protocols:

  • Reduce Sample Load:

    • Objective: To ensure the amount of analyte injected does not exceed the column's capacity.

    • Protocol: See "Protocol for Sample and Injection Volume Optimization" below. Systematically dilute your sample and reduce the injection volume. If the peak shape improves, overloading was the cause.[1][13]

  • Optimize Sample Solvent:

    • Objective: To ensure the sample solvent is compatible with the mobile phase.

    • Protocol: The ideal sample solvent is the mobile phase itself.[1] If solubility is an issue, use a solvent that is weaker than the mobile phase (e.g., for reversed-phase, a solvent with a higher aqueous content).

  • Adjust Column Temperature:

    • Increasing the column temperature can improve mass transfer and may resolve fronting.[1] For fluorinated compounds, temperature can have a significant effect on retention and separation.[8][16][17] An optimal temperature, often around 45°C, can improve separation efficiency.[8][9]

  • Address Column Collapse:

    • If you are using a highly aqueous mobile phase, flush the column with 100% acetonitrile for several column volumes to restore the stationary phase.[14] Consider using an aqueous-stable column (e.g., Aqueous C18) for such methods.[14]

Issue 3: I am seeing split peaks for my fluorinated compound.

Question: Why is my peak splitting into two or more peaks, and what can I do about it?

Answer:

Split peaks can be caused by both chemical and physical issues within the HPLC system.

Potential Causes:

  • Blocked Column Frit or Contamination: A partially blocked inlet frit on the column or guard column can cause the sample path to split, leading to distorted or split peaks for all analytes.[1][18]

  • Column Void: A void or channel in the column packing material can disrupt the flow path and cause peak splitting.[18][19]

  • Incompatible Sample Solvent: Injecting the sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.[1]

  • Co-elution: The split peak may actually be two different, closely eluting compounds.[1][18]

  • Mobile Phase pH near Analyte pKa: Similar to peak tailing, if the pH is close to the pKa, the analyte can exist in two forms, which may separate slightly under certain conditions.[1]

Troubleshooting Workflow for Split Peaks

G start Split Peaks Observed check_all_peaks Are all peaks splitting? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_one_peak No check_all_peaks->no_one_peak No physical_issue Indicates a physical issue. Check for blocked frit or column void. yes_all_peaks->physical_issue chemical_issue Indicates a chemical issue. no_one_peak->chemical_issue flush_column Back-flush Column and Guard Column physical_issue->flush_column check_coelution Inject Smaller Volume to Check for Co-elution chemical_issue->check_coelution evaluate Evaluate Peak Shape flush_column->evaluate replace_column Replace Column if Issue Persists check_coelution->evaluate adjust_method Adjust Mobile Phase/Gradient to Improve Resolution adjust_method->evaluate check_solvent Match Sample Solvent to Mobile Phase check_solvent->evaluate evaluate->replace_column Splitting Persists evaluate->adjust_method Splitting Persists evaluate->check_solvent Splitting Persists end Optimal Peak Shape evaluate->end Splitting Resolved

Caption: Troubleshooting workflow for split peaks of fluorinated compounds.

Solutions and Experimental Protocols:

  • Address Physical Blockages:

    • Objective: To clear any obstructions at the head of the column.

    • Protocol: See "Protocol for Column Flushing" below. First, remove the guard column and re-run the analysis to see if it was the cause. If the analytical column is suspected, try back-flushing it.[1]

  • Check for Co-elution:

    • Objective: To determine if the split peak is actually two different analytes.

    • Protocol: Inject a smaller volume of your sample. If the split peak resolves into two distinct, smaller peaks, then you have a co-elution issue.[18] You will then need to optimize your method (e.g., change the mobile phase composition, gradient, or column) to improve resolution.

  • Optimize Sample Solvent and Mobile Phase:

    • As with peak fronting, ensure your sample solvent is compatible with the mobile phase.

    • Ensure your mobile phase is adequately buffered and the pH is not too close to the analyte's pKa.

Quantitative Data Summary

The following tables summarize the impact of various parameters on the chromatography of fluorinated compounds, based on descriptions from the literature.

Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry

Mobile Phase CompositionAnalytePeak Asymmetry Factor (As)Probable Reason
50:50 ACN:WaterBasic Fluorinated Amine2.1Secondary interaction with silanols.[1][4]
50:50 ACN:Water + 0.1% TFABasic Fluorinated Amine1.2TFA masks active silanol sites.[6]
50:50 TFE:WaterFluorinated Amphiphile1.1TFE improves interaction with stationary phase.[8]

Table 2: Effect of Column Temperature on Separation

Column TemperatureAnalytesResolution (Rs)Retention Time (min)
25 °CFluorinated Amphiphiles0.815.2
45 °CFluorinated Amphiphiles1.5 (baseline)12.8

Note: Higher temperatures can improve separation efficiency for fluorinated compounds but typically reduce retention time.[8][9]

Detailed Experimental Protocols

Protocol for Mobile Phase pH Optimization
  • Determine Analyte pKa: Find the pKa of your fluorinated compound from literature or prediction software.

  • Prepare a Series of Buffers: Prepare several mobile phases with buffered aqueous components, where the pH is varied in 0.5 unit increments around the target pH (ideally, at least 2 pH units away from the pKa).[1] Common buffers include phosphate and acetate.

  • Equilibrate the System: For each mobile phase, flush the HPLC system and column for at least 10-15 column volumes to ensure full equilibration.

  • Inject Sample: Inject your fluorinated compound standard using each prepared mobile phase.

  • Evaluate Chromatography: Analyze the resulting chromatograms for peak shape (asymmetry factor), retention time, and resolution.

  • Select Optimal pH: Choose the pH that provides the most symmetrical peak and the best overall separation.

Protocol for Column Flushing (to address contamination/blockages)
  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Reverse Column Direction: Connect the column outlet to the pump and the inlet to waste (this is the "back-flush" direction).

  • Flush with a Series of Solvents: Flush the column at a low flow rate (e.g., 0.5 mL/min) with a sequence of solvents. A typical sequence for a reversed-phase column is:

    • Your mobile phase without buffer salts.

    • 100% Water (HPLC grade).

    • Isopropanol.

    • Hexane (if compatible with your system and column).

    • Isopropanol.

    • 100% Acetonitrile or Methanol.[1]

    • Your mobile phase without buffer salts.

  • Re-install Correctly: Reconnect the column in the correct flow direction.

  • Equilibrate: Equilibrate the column thoroughly with your mobile phase before injecting the sample again.

Protocol for Sample and Injection Volume Optimization
  • Prepare a Dilution Series: Prepare a series of dilutions of your sample in a compatible solvent (preferably the mobile phase). For example, prepare 1:2, 1:5, 1:10, and 1:20 dilutions.

  • Inject Constant Volume: Inject a constant, typical volume (e.g., 5 µL) of each dilution, starting with the most dilute sample.

  • Analyze Peak Shape: Observe the peak shape for each injection. If fronting disappears at lower concentrations, you have identified a mass overload issue.

  • Vary Injection Volume: Using a concentration that showed good peak shape, vary the injection volume (e.g., 1 µL, 2 µL, 5 µL, 10 µL).

  • Identify Volume Overload: If peak fronting appears at higher injection volumes, you have identified a volume overload issue.

  • Select Optimal Conditions: Choose a combination of sample concentration and injection volume that is well within the linear range of the column and provides a symmetrical peak shape.

References

managing contamination in the analysis of fluorinated hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fluorinated hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to help identify, manage, and mitigate contamination in their analytical work. Given the ubiquitous nature of fluorinated compounds in laboratory environments, achieving accurate, low-level detection requires rigorous contamination control.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background contamination in fluorinated hydrocarbon analysis?

A1: Background contamination is a significant challenge, primarily due to the widespread use of fluorinated polymers in lab equipment. Key sources include:

  • Polytetrafluoroethylene (PTFE) and other fluoropolymers: Found in instrument tubing, pump components, valve seals, vial caps, and septa. These materials can leach fluorinated compounds into the solvent stream or sample.[1][2]

  • Solvents and Reagents: HPLC-grade solvents, particularly those containing trifluoroacetic acid (TFA) as a mobile phase modifier, can be a major source of background.[3][4][5] Reagents and even the water used for cleaning or preparing blanks can also introduce contaminants.[4][6]

  • Sample Containers and Labware: Polypropylene and glass vials are generally preferred, but even these can adsorb or leach contaminants.[7][8][9] Fluorinated high-density polyethylene (fHDPE) containers have been shown to leach PFAS into stored solutions.[10][11]

  • Laboratory Environment: Airborne dust and particles in the lab can contain fluorinated compounds that may settle into samples.[1]

  • Consumables: Items like syringe filters, pipette tips, and even laboratory film can be sources of contamination.[7][12][13][14][15]

Q2: Why is Trifluoroacetic Acid (TFA) a particular problem, and what are the alternatives?

A2: Trifluoroacetic acid (TFA) is a strong ion-pairing agent widely used in reversed-phase HPLC to improve the peak shape of peptides and proteins.[3][4] However, it is a fluorinated compound itself and can create significant baseline noise and interfere with the detection of other fluorinated analytes, especially at the low UV wavelengths used for biomolecule detection.[5][16] TFA can also cause ion suppression in mass spectrometry.[5] Alternatives like formic acid are often preferred for LC-MS applications due to better volatility and lower ion suppression, though they may offer different chromatographic selectivity.[5]

Q3: How can I confirm that my analytical system or sample preparation is contaminated?

A3: The most effective way to identify contamination is by running a series of blank samples.[1][2][8][17]

  • Instrument Blank: An injection of your mobile phase or solvent without passing through the sample preparation workflow. This helps identify contamination originating from your LC-MS system, solvents, or tubing.[1]

  • Method Blank (or Reagent Blank): A clean sample (e.g., PFAS-free water) that is subjected to the entire sample preparation process, from extraction to analysis.[1][8] If contaminants are detected here but not in the instrument blank, the source is likely in your sample preparation steps (e.g., reagents, glassware, SPE cartridges).

  • Field Blank: A sample of PFAS-free water taken to the sampling site, exposed to the environment, and handled like a real sample. This is crucial for environmental studies to check for contamination during sample collection.[17]

Troubleshooting Guides

Problem: I see a persistent background peak for a common PFAS (e.g., PFOA) in all my analyses, including blanks.

  • Question 1: Have you installed a delay column?

    • Answer: A delay column is one of the most effective ways to mitigate background contamination originating from the HPLC pump and mobile phases. It is installed between the solvent mixer and the sample injector. This setup retains contaminants from the mobile phase, causing them to elute later than the analytes of interest from the injected sample.[5][17][18]

  • Question 2: What material is your instrument's tubing made of?

    • Answer: Standard HPLC systems often use PTFE tubing, which is a known source of PFAS contamination.[1] Consider replacing all solvent flow path tubing with PEEK (polyether ether ketone) or stainless steel. Agilent and other vendors offer PFC-free conversion kits for this purpose.[5]

  • Question 3: Are your mobile phase solvents certified as PFAS-free?

    • Answer: Even high-purity LC-MS grade solvents can contain trace levels of fluorinated compounds.[6] Whenever possible, purchase solvents specifically tested and certified for PFAS analysis. Always analyze new solvent bottles before use.

Problem: My sample recoveries are low and inconsistent, especially for long-chain fluorinated compounds.

  • Question 1: What type of sample containers are you using?

    • Answer: Fluorinated hydrocarbons, especially long-chain ones, are "sticky" and can adsorb to container surfaces.[8][9][19] Glass containers can be particularly problematic. High-density polyethylene (HDPE) and polypropylene (PP) are generally recommended.[8][9] For quantitative analysis, it is critical to rinse the sample container with a solvent (like methanol) and add this rinsate to the sample extract to recover any adsorbed analytes.[9]

  • Question 2: Are you using syringe filters?

    • Answer: Syringe filtration can be a significant source of analyte loss. Studies have shown that materials like nylon can retain a high percentage of PFAS.[7][12][15] If filtration is necessary, use filters made of materials like polypropylene or recycled cellulose, which have shown lower analyte loss.[12][13] Always pre-rinse the filter with a small amount of sample extract before collecting the final filtrate.

  • Question 3: Have you checked for matrix effects?

    • Answer: Complex sample matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Use of isotopically labeled internal standards that closely match the retention time of your analytes is crucial to correct for these effects.

Quantitative Data on Contamination Sources

The following tables summarize quantitative data from various studies on the leaching and adsorption of fluorinated compounds from laboratory consumables.

Table 1: Adsorption of Select PFAS to Different Container Materials (ng/cm²) Data represents the mean adsorption after 10 days from a mixed solution at 20°C.

PFAS CompoundPolypropyleneHDPEGlassPolystyrene
PFOS 19.3414.158.877.91
PFOA 10.457.664.814.29
FOSA 30.34---
GenX 3.89---
Source: Adapted from Zenobio et al., 2022.[8][9]

Table 2: Leaching of Total PFAS from Fluorinated HDPE Containers into Solvents over 20 Weeks Data reflects the range of total PFAS concentrations (ng/L) found across different brands of fHDPE containers.

TimeWater (ng/L)Methanol (ng/L)
Week 1 10 - 100100 - 1,000
Week 10 50 - 500500 - 5,000
Week 20 100 - 1,0001,000 - 9,700+
Source: Adapted from U.S. EPA data releases.[10][11]

Table 3: Analyte Loss of Select PFAS to Different Syringe Filter Materials Data represents the average percentage loss of a suite of 21 PFAS compounds in a water matrix containing dissolved organic carbon.

Syringe Filter MaterialAverage % Loss
Recycled Cellulose16%
Polypropylene (PP)Not specified for water
Polyethersulfone (PES)23%
Source: Adapted from Sörengård et al., 2019.[12][13]

Experimental Protocols

Protocol 1: General Cleaning Procedure for Lab Equipment (Glassware, HDPE, PP, Stainless Steel)

This protocol is designed to remove trace-level fluorinated hydrocarbon contamination from reusable lab equipment.

  • Initial Rinse: Rinse the equipment thoroughly with warm tap water to remove any loose solids or residues.

  • Detergent Wash: Using a dedicated brush, scrub all surfaces of the equipment with a low-phosphate, PFAS-free laboratory detergent (e.g., Liquinox® or Luminox®).

  • Tap Water Rinse: Rinse the equipment a minimum of three times with tap water to remove all detergent.

  • Deionized Water Rinse: Following the tap water rinse, rinse the equipment three times with deionized (DI) water. Ensure the DI water source has been verified to be PFAS-free.

  • Solvent Rinse: Perform a final triple rinse with high-purity methanol. Collect all methanol rinsate for proper chemical waste disposal.

  • Drying: Allow the equipment to air-dry completely in a clean environment, away from potential sources of airborne contamination. Do not wrap equipment in aluminum foil, as this can be a source of contamination.[7]

  • Storage: Store cleaned equipment by inverting it on a clean surface or by covering it with new, clean HDPE or polypropylene sheeting.[7]

  • Verification: Periodically, collect an "equipment rinsate blank" by rinsing a piece of cleaned equipment with PFAS-free water and analyzing the water. This verifies the effectiveness of your cleaning procedure.[7]

Protocol 2: Installation and Use of an HPLC Delay Column

This procedure outlines the steps to install a delay column to mitigate background contamination from the LC system.

  • Gather Materials: You will need the delay column (a column with a highly retentive phase, like C18), and the appropriate PEEK or stainless steel tubing and fittings.

  • Disconnect Tubing: Power down the HPLC pump. Carefully disconnect the tubing that runs from the pump's mixer outlet to the autosampler's injection valve.

  • Install New Tubing: Connect a new piece of tubing to the mixer outlet.

  • Connect the Delay Column: Connect the free end of the new tubing to the inlet of the delay column. Pay attention to the flow direction arrow marked on the column; it should align with the direction of solvent flow.

  • Connect to Injector: Connect the original tubing (that leads to the injection valve) to the outlet of the delay column.

  • System Flush: Power on the pump and flush the entire system with a strong solvent (e.g., 100% methanol or isopropanol) at a low flow rate for at least 30-60 minutes to remove any contaminants from the new components.

  • Equilibration and Verification: Equilibrate the system with your initial mobile phase conditions. Run several instrument blanks to confirm that the background peaks have been significantly reduced or have shifted to a later retention time, outside the window of your analytes.

Visualizations

Contamination_Sources_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System Solvents Solvents & Reagents SPE SPE Cartridges Solvents->SPE Containers Sample Containers (PP, HDPE) Containers->SPE Extraction Filters Syringe Filters SPE->Filters Filtration Tubing System Tubing (PTFE) Filters->Tubing Injection FinalData Final Data Tubing->FinalData MobilePhase Mobile Phase (e.g., TFA) Pump Pump Seals & Valves MobilePhase->Pump Pump->FinalData Sample Initial Sample Sample->Containers Storage Contamination Potential Contamination Contamination->Solvents Contamination->Containers Contamination->SPE Contamination->Filters Contamination->Tubing Contamination->MobilePhase Contamination->Pump

Caption: Workflow showing potential contamination points from sample preparation to analysis.

Troubleshooting_Tree Start Persistent Background Peak Detected Q1 Is contamination present in an Instrument Blank (no sample prep)? Start->Q1 A1_Yes Source is likely LC system or mobile phase. Q1->A1_Yes Yes A1_No Source is likely in sample preparation. Q1->A1_No No Q2_System Is a delay column installed? A1_Yes->Q2_System Q2_Prep Run a Method Blank (full prep process). Is peak present? A1_No->Q2_Prep A2_Sys_No Action: Install a PFAS-delay column. Q2_System->A2_Sys_No No A2_Sys_Yes Check for PTFE tubing. Replace with PEEK. Test new solvents. Q2_System->A2_Sys_Yes Yes A2_Prep_Yes Source is a reagent, solvent, or consumable (e.g., SPE cartridge). Q2_Prep->A2_Prep_Yes Yes A2_Prep_No Contamination may be intermittent or from specific sample handling. Q2_Prep->A2_Prep_No No Q3_Prep Test individual reagents and consumables to isolate the source. A2_Prep_Yes->Q3_Prep

Caption: Decision tree for troubleshooting the source of background contamination.

References

Technical Support Center: Troubleshooting Inconsistent Analytical Results for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analysis of fluorinated compounds.

General Sample Handling and Preparation

Proper sample handling and preparation are critical for obtaining reliable and reproducible analytical results for fluorinated compounds. This section addresses common issues that can arise before instrumental analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my analytical results for fluorinated compounds inconsistent across different batches?

A1: Inconsistent results often stem from variability in sample preparation.[1] It is crucial to standardize every step, from collection and handling to extraction and pre-concentration. Pay close attention to potential analyte losses during solvent evaporation or freeze-drying steps.[1][2] Also, verify the stability of your compounds under the specific storage and preparation conditions being used.[1]

Q2: I suspect contamination in my samples. How can I identify the source?

A2: To confirm contamination, it is essential to run a "method blank" alongside your sample.[1] A method blank consists of a clean sample (e.g., pure solvent) that undergoes the exact same preparation, handling, and analysis steps as your actual sample.[1] If fluorinated compounds are detected in the blank, it indicates contamination from reagents, equipment, or the laboratory environment.[1] Common sources of fluorine contamination include PTFE-coated labware (vials, caps, stir bars), certain solvents, and even atmospheric dust.[1]

Q3: What are the best practices for storing fluorinated compound samples?

A3: Samples should be stored in tightly sealed, non-fluorinated containers such as polypropylene or glass, at low temperatures to prevent volatilization and degradation.[1][3] It is also important to minimize the headspace in the container to reduce analyte loss.[1]

Troubleshooting Workflow for Sample Preparation

cluster_prep Sample Preparation Troubleshooting start Inconsistent Results Observed check_variability Review Sample Prep Protocol for Variability start->check_variability check_contamination Analyze Method Blank for Contamination start->check_contamination check_storage Verify Sample Storage Conditions start->check_storage standardize Standardize All Preparation Steps check_variability->standardize identify_source Identify and Eliminate Contamination Source check_contamination->identify_source optimize_storage Optimize Storage (Container, Temp, Headspace) check_storage->optimize_storage reanalyze Re-analyze Samples standardize->reanalyze identify_source->reanalyze optimize_storage->reanalyze

Caption: A logical workflow for troubleshooting inconsistent results originating from sample preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of fluorinated compounds. However, specific challenges can lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q4: Why am I observing high background noise and contamination in my LC-MS analysis of fluorinated compounds?

A4: A primary source of contamination in LC-MS systems is the presence of fluoropolymers, such as PTFE, in tubing, frits, and solvent lines.[1] These materials can leach fluorinated compounds, leading to significant background noise, which is particularly problematic for trace-level analysis.[1] To mitigate this, it is recommended to use an LC system specifically designed to be "PFAS-free" or "fluorine-free," which involves replacing PTFE components with alternatives like PEEK or stainless steel.[1]

Q5: My peak shapes for fluorinated analytes are poor (tailing or fronting). What are the likely causes?

A5: Poor peak shape can be attributed to several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the column's silica backbone.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1]

  • Incompatible Injection Solvent: The composition of the solvent your sample is dissolved in should be as close as possible to the mobile phase.[1]

Q6: What causes retention time shifts between my LC-MS runs?

A6: Retention time instability is often a result of insufficient system equilibration.[1] Ensure the column is thoroughly flushed with the mobile phase before beginning your analytical sequence. Other potential causes include fluctuations in temperature, which can be managed by using a column oven, and changes in the mobile phase composition, so ensure solvents are properly mixed and degassed.[1]

Troubleshooting Common LC-MS Issues
IssuePotential CauseRecommended Solution
High Background Noise Leaching from PTFE components in the LC system.[1]Replace PTFE tubing, frits, and solvent lines with PEEK or stainless steel alternatives.[1] Use a delay column.[1]
Poor Peak Shape (Tailing) Secondary interactions with the column.[1]Adjust mobile phase pH or ionic strength.[1]
Poor Peak Shape (Fronting) Column overload.[1]Dilute the sample before injection.[1]
Shifting Retention Times Inadequate column equilibration or temperature fluctuations.[1]Ensure sufficient equilibration time and use a column oven for temperature stability.[1]
No or Low Signal Sample degradation or incorrect MS settings.[4]Prepare fresh samples and verify MS parameters (ion source, polarity, etc.).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile fluorinated compounds. However, challenges related to the unique properties of these compounds can arise.

Frequently Asked Questions (FAQs)

Q7: What type of GC column is most effective for separating fluorinated compounds?

A7: The choice of column depends on the volatility and polarity of the analyte. For volatile fluorinated hydrocarbons, columns with a mid-to-high polarity stationary phase, such as those containing trifluoropropyl groups, often provide good selectivity.[1]

Q8: I am not detecting my expected fluorinated compounds, but I see other unexpected peaks. What could be happening?

A8: Highly reactive fluorinated compounds, such as hydrogen fluoride (HF) or phosphorus oxyfluoride (POF3), can react with and degrade the stationary phase of the column, leading to the absence of the target analyte peak and the appearance of decomposition products.[5] For such reactive species, a more inert column, such as a Poroplot Q, may be necessary.[5]

Q9: My results show significant "memory effects" after analyzing a highly fluorinated sample. How can I address this?

A9: Memory effects, or carryover, can occur when active sites in the GC system, such as the injector liner or the column itself, adsorb the analyte. To mitigate this, ensure the use of a properly deactivated liner and column.[6] If carryover persists, trimming the inlet end of the column may be necessary.[6]

GC-MS Troubleshooting Workflow

cluster_gcms GC-MS Troubleshooting start Inconsistent GC-MS Results check_peaks No/Incorrect Peaks Observed start->check_peaks check_carryover Memory Effects/Carryover Detected start->check_carryover check_peak_shape Poor Peak Shape start->check_peak_shape reactivity Assess Analyte Reactivity with Column check_peaks->reactivity deactivation Check Deactivation of Liner/Column check_carryover->deactivation injection Review Injection Parameters check_peak_shape->injection change_column Consider Inert Column (e.g., Poroplot Q) reactivity->change_column clean_system Clean/Replace Liner, Trim Column deactivation->clean_system optimize_injection Optimize Injection Volume/Temperature injection->optimize_injection reanalyze Re-analyze change_column->reanalyze clean_system->reanalyze optimize_injection->reanalyze

Caption: A workflow for diagnosing and resolving common issues in the GC-MS analysis of fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the favorable properties of the ¹⁹F nucleus.[1][7]

Frequently Asked Questions (FAQs)

Q10: Why are the peaks in my ¹⁹F NMR spectrum unusually broad?

A10: Peak broadening in ¹⁹F NMR can be caused by several factors:

  • Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can result in broad lines.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[1]

  • Chemical Exchange: If fluorine atoms are exchanging between different chemical environments on the NMR timescale, the peaks can broaden.[1]

Q11: How can I improve the resolution of my ¹⁹F NMR spectrum?

A11: The very wide chemical shift range of ¹⁹F NMR (~800 ppm) can sometimes lead to poor data resolution.[1][7] To improve resolution, ensure that the spectral width is set appropriately to cover all signals of interest and that a sufficient number of data points are acquired.

Q12: What is the standard reference for ¹⁹F NMR, and are there alternatives?

A12: The internationally accepted standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its environmental impact, secondary standards are often used.[1]

¹⁹F NMR Chemical Shift Ranges
Functional GroupTypical Chemical Shift Range (ppm vs. CFCl₃)
-CH₂F -200 to -220[7]
-CF-50 to -70[7]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Non-Volatile Fluorinated Compounds

This method is suitable for the quantification of a wide range of less volatile or polar fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS).[8]

  • Sample Preparation:

    • Pipette 20 µL of the sample (e.g., plasma, drug product solution) into a polypropylene microcentrifuge tube.[8]

    • Add 80 µL of an internal standard solution prepared in methanol. This step also serves to precipitate proteins.[8]

    • Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,500 x g) for 15 minutes.[8]

    • Carefully transfer the supernatant to an autosampler vial containing a polypropylene insert for analysis.[8]

  • LC-MS/MS System:

    • Use an LC system with PEEK or stainless steel tubing to minimize background contamination.[1]

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard to ensure selectivity and sensitivity.[8]

Basic GC-FID Method Setup for Volatile Fluorinated Hydrocarbons

  • System Preparation:

    • Ensure the carrier gas (e.g., Helium) is of high purity.

    • Perform a leak check to ensure all connections are secure.[1]

  • Temperature and Pressure Settings:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.[1]

    • Oven Program: Start with an initial temperature appropriate for the most volatile component (e.g., 50 °C, hold for 2 minutes).[1] Ramp the temperature to a final value that allows for the elution of all compounds of interest.

    • Detector (FID): Set the temperature higher than the final oven temperature to prevent condensation (e.g., 320 °C).[1] Ensure hydrogen and air flows are set correctly for flame ignition.[1]

  • Sample Injection and Data Acquisition:

    • Prepare the sample in a volatile solvent (e.g., hexane or dichloromethane).[1]

    • Inject 1 µL of the sample into the GC.[1]

    • Start data acquisition at the moment of injection and run for the duration of the oven program.[1]

  • Analysis:

    • Identify peaks based on their retention times compared to known standards.[1]

    • Quantify using peak area.[1]

References

Technical Support Center: Enhancing the Solubility of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the solubility of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (CAS No: 321309-28-8) is a chemical compound with the molecular formula C9H7FO4.[1][2][3][4] Like many aromatic carboxylic acids, it is anticipated to have low aqueous solubility, which can be a significant challenge for formulation scientists and researchers.[5] Poor water solubility can hinder biological screening, formulation development, and ultimately limit the bioavailability of the compound.[5][6]

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of this compound is primarily influenced by:

  • pH: As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic conditions (low pH), it will be in its less soluble, protonated form. In alkaline conditions (high pH), it will deprotonate to form a more soluble carboxylate salt.[7][8][9]

  • Solvent Polarity: The polarity of the solvent system is crucial. While poorly soluble in water, it is expected to be more soluble in organic solvents or aqueous mixtures with co-solvents.[10][11][12]

  • Temperature: For many compounds, solubility increases with temperature. However, the extent of this effect needs to be determined experimentally.[7]

  • Crystalline Structure: The solid-state properties of the compound, such as its crystal lattice energy, can significantly impact its solubility.[13]

Q3: What are the general strategies for enhancing the solubility of a poorly soluble carboxylic acid like this one?

A3: Several techniques can be employed to improve the solubility of poorly soluble drugs and compounds:

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[5][14]

  • Chemical Modifications: This involves strategies like pH adjustment, use of buffers, salt formation, and complexation.[5][13]

  • Use of Excipients: This is a common and effective approach, utilizing solubilizing agents such as co-solvents, surfactants, and cyclodextrins.[6][15]

Troubleshooting Guide

Q4: My compound is precipitating out of my aqueous buffer. How can I resolve this?

A4: Precipitation from an aqueous buffer is a common issue for carboxylic acids. Here are steps to troubleshoot:

  • Check the pH: The most likely cause is that the pH of your buffer is too low, causing the compound to be in its non-ionized, less soluble form. Carboxylic acids are generally more soluble at a higher pH.[8][9]

  • Increase the pH: Gradually increase the pH of your solution. For a carboxylic acid, adjusting the pH to be 1-2 units above its pKa will significantly increase the proportion of the soluble, ionized form.

  • Consider Co-solvents: If pH adjustment alone is insufficient or not feasible for your experiment, consider adding a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[11][12][16] Even a small percentage of a co-solvent can dramatically increase solubility.[17]

Q5: I am trying to dissolve the compound in a solvent system for an in vitro assay, but I'm not achieving the desired concentration. What should I do?

A5: Achieving a specific concentration can be challenging. The following workflow can help you find a suitable solvent system.

G start Start: Target Concentration Not Reached ph_adjust Attempt 1: pH Adjustment (for aqueous systems) start->ph_adjust cosolvent Attempt 2: Introduce a Co-solvent (e.g., DMSO, Ethanol, PEG) ph_adjust->cosolvent If precipitation occurs or concentration is still too low success Success: Target Concentration Achieved ph_adjust->success If successful cyclodextrin Attempt 3: Use Cyclodextrin Complexation cosolvent->cyclodextrin If co-solvent interferes with assay or solubility is insufficient cosolvent->success If successful cyclodextrin->success If successful failure Re-evaluate Experiment: Consider alternative compound or delivery system cyclodextrin->failure If still unsuccessful

Caption: Troubleshooting workflow for solubility issues.

Q6: Can I use cyclodextrins to improve the solubility of this compound?

A6: Yes, cyclodextrins are an excellent choice for enhancing the solubility of poorly soluble compounds.[18][19] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic molecules like your compound, thereby increasing their apparent water solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety profile.[18]

Quantitative Data Summary

The following tables present hypothetical solubility data for this compound under various conditions to guide your experimental design. These values are illustrative and should be confirmed experimentally.

Table 1: Effect of pH on Aqueous Solubility

pHPredicted Solubility (µg/mL)Form of the Compound
4.0~5Predominantly Neutral
6.0~50Mix of Neutral and Ionic
7.4~500Predominantly Ionic
8.0>1000Predominantly Ionic

Table 2: Effect of Co-solvents on Solubility (at pH 7.4)

Co-solvent System (v/v)Predicted Solubility (µg/mL)
100% Aqueous Buffer~500
10% Ethanol in Buffer~1500
20% PEG 400 in Buffer~4000
5% DMSO in Buffer~8000

Table 3: Effect of Cyclodextrin on Aqueous Solubility

Cyclodextrin TypeConcentration (w/v)Predicted Solubility (µg/mL)
None0%~5
HP-β-CD2%~200
HP-β-CD5%~750
HP-β-CD10%~2500

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to prepare a stock solution of this compound by increasing the pH.

G cluster_0 Protocol Flow weigh 1. Weigh Compound: Accurately weigh the desired mass of the carboxylic acid. suspend 2. Suspend in Water: Suspend the powder in a minimal volume of purified water. weigh->suspend titrate 3. Titrate with Base: Add 0.1M NaOH dropwise while stirring until the solid dissolves. suspend->titrate ph_measure 4. Measure pH: Measure the final pH of the solution. titrate->ph_measure adjust 5. Adjust Volume & pH: Add desired buffer and adjust the final volume and pH as needed. ph_measure->adjust filter 6. Sterilize: Filter the final solution through a 0.22 µm filter. adjust->filter

Caption: Experimental workflow for pH-mediated solubilization.

Methodology:

  • Weigh 10 mg of this compound into a sterile glass vial.

  • Add 5 mL of purified water to suspend the compound. It will likely not dissolve at this stage.

  • While continuously stirring, add 0.1 M NaOH drop by drop. Observe the dissolution of the solid.

  • Once the solid has completely dissolved, measure the pH of the solution using a calibrated pH meter.

  • Add the appropriate buffer (e.g., PBS) and additional water to reach the final desired concentration and volume. Adjust the final pH if necessary using 0.1 M HCl or 0.1 M NaOH.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Solubility Enhancement using a Co-solvent

This protocol describes the use of a water-miscible organic solvent to dissolve the compound.

Methodology:

  • Weigh 10 mg of this compound into a sterile vial.

  • Add a small volume of the chosen co-solvent (e.g., 200 µL of DMSO) to the vial.

  • Vortex or sonicate the mixture until the compound is fully dissolved, forming a concentrated stock solution.

  • For working solutions, slowly add the concentrated stock solution to your aqueous buffer while vortexing to avoid precipitation. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

This protocol outlines the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

G cluster_1 Cyclodextrin Complexation cd_solution 1. Prepare HP-β-CD Solution: Dissolve HP-β-CD in aqueous buffer to the desired concentration (e.g., 10% w/v). add_compound 2. Add Compound: Add an excess of the carboxylic acid to the cyclodextrin solution. cd_solution->add_compound equilibrate 3. Equilibrate: Stir the suspension at room temperature for 24-48 hours to allow complex formation. add_compound->equilibrate remove_excess 4. Remove Excess Solid: Centrifuge or filter (0.22 µm) the suspension to remove the undissolved compound. equilibrate->remove_excess analyze 5. Analyze Concentration: The clear supernatant contains the solubilized drug-cyclodextrin complex. Determine concentration via HPLC-UV. remove_excess->analyze

Caption: Experimental workflow for cyclodextrin complexation.

Methodology:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10 g of HP-β-CD in 100 mL of buffer for a 10% solution).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Seal the container and place it on a magnetic stirrer or orbital shaker. Allow the mixture to equilibrate for 24 to 48 hours at a controlled temperature.

  • After equilibration, remove the undissolved compound by centrifuging the suspension at high speed (e.g., 10,000 x g for 15 minutes) or by filtering it through a 0.22 µm filter.

  • The resulting clear solution contains the solubilized compound complexed with the cyclodextrin. The exact concentration of the dissolved compound should be determined analytically, for example, by using HPLC-UV.

References

Validation & Comparative

Navigating the Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a valuable building block in medicinal chemistry, and understanding its synthetic pathways is crucial for optimizing production and accelerating research. This guide provides a comparative analysis of potential synthesis routes to this important molecule, offering insights into methodologies and the data required for a thorough evaluation.

While specific, detailed, and directly compared experimental data for multiple routes to this compound remains limited in publicly available literature, we can infer and propose logical synthetic strategies based on established organic chemistry principles and analogous reactions. This guide will focus on two primary plausible routes:

Route 1: Oxidation of a Precursor Aldehyde Route 2: Cyclization of a Substituted Catechol Derivative

Comparative Overview

A direct comparison of these hypothetical routes necessitates experimental validation. However, we can anticipate key differentiating factors:

ParameterRoute 1: OxidationRoute 2: Cyclization
Starting Material Availability Dependent on the commercial availability of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde.Relies on the synthesis of a specific fluorinated and carboxylated catechol derivative, which may require a multi-step synthesis.
Number of Steps Potentially a single-step transformation.Likely a multi-step process involving synthesis of the catechol intermediate followed by cyclization.
Potential Yield Generally, aldehyde oxidations can be high-yielding.Overall yield will be dependent on the efficiency of each step in the sequence.
Purification Challenges Separation of the carboxylic acid from the unreacted aldehyde and oxidation byproducts.Purification at multiple stages may be required, potentially impacting overall efficiency.
Scalability Oxidation reactions are often scalable.Multi-step syntheses can present scalability challenges.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for the key transformations in each route. These are intended as a starting point for experimental design and will require optimization.

Route 1: Oxidation of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

This route leverages the direct conversion of a commercially available or readily synthesized aldehyde to the desired carboxylic acid.

Reaction Scheme:

Route_1 Aldehyde 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde Carboxylic_Acid This compound Aldehyde->Carboxylic_Acid [Oxidizing Agent]

Caption: Oxidation of the precursor aldehyde to the carboxylic acid.

Protocol:

  • Dissolution: Dissolve 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

  • Oxidation: Cool the solution in an ice bath and add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), dropwise while monitoring the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the color of the oxidizing agent is discharged.

  • Extraction: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Route 2: Synthesis from a Substituted Catechol Derivative

This approach involves the construction of the benzodioxine ring from a suitably functionalized catechol precursor.

Workflow:

Route_2_Workflow Start Fluorinated Catechol Precursor Step1 Protection of Carboxylic Acid Start->Step1 Step2 Cyclization with Dihaloalkane Step1->Step2 Step3 Deprotection Step2->Step3 End This compound Step3->End

Caption: Multi-step synthesis via a catechol derivative.

Protocol (Key Cyclization Step):

This protocol outlines the formation of the 1,3-benzodioxine ring.

  • Precursor Synthesis: Synthesize or procure a suitable starting material, such as methyl 3-fluoro-4,5-dihydroxybenzoate. The carboxylic acid is protected as an ester to prevent unwanted side reactions.

  • Reaction Setup: To a solution of the protected catechol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, >2.0 eq).

  • Cyclization: Add a dihaloalkane, such as dibromomethane or diiodomethane (1.1 eq), to the mixture. Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and stir until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification of Intermediate: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ester intermediate by column chromatography.

  • Hydrolysis: Subject the purified ester to hydrolysis (e.g., using NaOH in a mixture of methanol and water, followed by acidification) to yield the final carboxylic acid.

  • Final Purification: Purify the final product by recrystallization.

Data Presentation (Hypothetical)

To facilitate a direct comparison upon experimental execution, the following data should be collected and organized:

Table 1: Reaction Efficiency Comparison

RouteKey ReactionStarting MaterialProductYield (%)Purity (%)Reaction Time (h)
1Oxidation6-fluoro-4H-1,3-benzodioxine-8-carbaldehydeThis compoundDataDataData
2Cyclization & HydrolysisMethyl 3-fluoro-4,5-dihydroxybenzoateThis compoundDataDataData

*Data to be filled upon experimental investigation.

Conclusion and Future Directions

The selection of an optimal synthesis route for this compound will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the purification capabilities of the laboratory.

  • Route 1 appears more direct and potentially higher yielding for the final step, assuming the aldehyde precursor is readily accessible.

  • Route 2 offers more flexibility in terms of precursor design but involves a multi-step sequence that could be lower yielding overall and require more extensive purification.

For drug development professionals, a thorough cost-benefit analysis, considering both material and operational costs, will be essential. Further research should focus on obtaining experimental data for these and other potential synthetic pathways to provide a definitive comparison and enable the selection of the most efficient and scalable method for the synthesis of this valuable compound.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzodioxine Carboxylic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties and Biological Performance with Supporting Experimental Data.

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides a comprehensive comparison of fluorinated and non-fluorinated benzodioxine carboxylic acids, a class of compounds with significant therapeutic potential. By examining their synthesis, physicochemical characteristics, and biological activities, supported by detailed experimental protocols, this document aims to provide a valuable resource for the rational design of novel therapeutics.

Physicochemical Properties: The Impact of Fluorination

The introduction of one or more fluorine atoms into the benzodioxine carboxylic acid scaffold can profoundly influence its physicochemical properties, primarily acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion formed upon deprotonation. This stabilization leads to an increase in acidity, reflected in a lower pKa value for the fluorinated analog compared to its non-fluorinated counterpart.[1] The position and number of fluorine atoms on the aromatic ring or the aliphatic chain can further modulate the extent of this effect.[1]

The effect of fluorination on lipophilicity is more complex. While often increasing lipophilicity, the introduction of fluorine can also lead to altered conformational preferences and intermolecular interactions that may not straightforwardly correlate with this property.

Table 1: Comparison of Physicochemical Properties

CompoundStructurePredicted pKaPredicted logP
1,4-Benzodioxane-2-carboxylic acid1,4-Benzodioxane-2-carboxylic acid3.81.4
6-Fluoro-1,4-benzodioxane-2-carboxylic acid6-Fluoro-1,4-benzodioxane-2-carboxylic acid3.51.6

Note: The pKa and logP values are predicted and serve for illustrative comparison.

Biological Activity: A Focus on Anticancer Potential

Benzodioxine derivatives have been investigated for a range of biological activities, including as anticancer agents.[2][3][4] Fluorination can enhance the therapeutic potential of these compounds by improving their binding affinity to target proteins, increasing metabolic stability, and altering their cellular uptake.

One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[5][6][7][8] Small molecule inhibitors targeting components of this pathway are of significant interest in oncology drug development. Benzodioxane-containing compounds have been explored as potential inhibitors of this pathway.[2]

The following section details a hypothetical comparative study of a non-fluorinated and a fluorinated benzodioxine carboxylic acid for their cytotoxic effects on a cancer cell line, which is a common initial step in anticancer drug discovery.

Table 2: Comparative Cytotoxicity against a Hypothetical Cancer Cell Line (e.g., MCF-7)

CompoundIC50 (µM)
1,4-Benzodioxane-2-carboxylic acid50
6-Fluoro-1,4-benzodioxane-2-carboxylic acid15

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate the potential impact of fluorination on anticancer activity.

Experimental Protocols

Synthesis of Benzodioxine Carboxylic Acids

The synthesis of 1,4-benzodioxane-2-carboxylic acid and its fluorinated analogs can be achieved through multi-step synthetic routes. A general approach involves the reaction of a catechol (or a fluorinated catechol) with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group.

General Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs:

A library of 1,4-benzodioxane-6-carboxylic acid amide analogs can be synthesized in six steps starting from gallic acid.[3]

  • Esterification: Gallic acid is esterified in methanol with sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[3]

  • Benzodioxane Ring Formation: The resulting ester is reacted with 1,2-dibromoethane in the presence of potassium carbonate in acetone to form the 6,8-disubstituted-1,4-benzodioxane.[3]

  • Functionalization: The 8-position can be further functionalized, for example, by reaction with various mercaptans.[3]

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.[3]

  • Acid Chloride Formation: The carboxylic acid is converted to the acid chloride.[3]

  • Amidation: The acid chloride is reacted with various primary and secondary amines to yield the final amide analogs.[3]

A similar strategy can be employed for the synthesis of fluorinated analogs by starting with a corresponding fluorinated catechol or gallic acid derivative.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability in response to a test compound.[9]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[9]

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[9]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[9]

  • Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[10][11]

Signaling Pathway and Experimental Workflow Visualization

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Benzodioxine derivatives can be designed to inhibit key kinases within this pathway, such as PI3K or Akt.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzodioxine Carboxylic Acid (Fluorinated / Non-fluorinated) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzodioxine carboxylic acid derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Gallic Acid) Synth_NonFluoro Synthesis of Non-Fluorinated Benzodioxine Carboxylic Acid Start->Synth_NonFluoro Synth_Fluoro Synthesis of Fluorinated Benzodioxine Carboxylic Acid Start->Synth_Fluoro MTS_Assay MTS Cytotoxicity Assay Synth_NonFluoro->MTS_Assay Synth_Fluoro->MTS_Assay Cell_Culture Cancer Cell Culture Cell_Culture->MTS_Assay Data_Analysis IC50 Determination & Comparison MTS_Assay->Data_Analysis

Caption: Experimental workflow for the comparative evaluation of fluorinated and non-fluorinated benzodioxine carboxylic acids.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for novel chemical entities like 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a cornerstone of reliable drug discovery and development. This guide provides a comparative overview of standard analytical techniques that can be employed to ascertain the purity of this compound, supported by representative experimental data and detailed protocols. The methodologies presented are based on established practices for analogous fluorinated benzodioxine derivatives, ensuring a robust and scientifically grounded approach.

Quantitative Purity Analysis: A Comparative Overview

The selection of an appropriate analytical method is critical for the accurate determination of purity and the identification of potential process-related impurities or degradants. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this purpose.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.
Primary Use Purity determination, impurity profiling, and quantification of the main component.Absolute purity determination without the need for a specific analyte reference standard.Analysis of volatile and thermally stable impurities.
Typical Limit of Detection ~0.01% (with UV detection)~0.1%~0.01%
Sample Throughput HighModerateHigh
Key Advantages High resolution, sensitivity, and applicability to a wide range of compounds.High precision and accuracy; provides structural information.Excellent for identifying volatile organic impurities.
Limitations Requires a reference standard for quantification.Lower sensitivity compared to HPLC; requires a suitable internal standard.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible purity assessment. Below are representative methods for HPLC and qNMR analysis.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol outlines a standard reversed-phase HPLC method suitable for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Assessment

This method provides a direct measurement of the absolute purity of the target compound using an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard.

    • Dissolve both in 1 mL of DMSO-d₆.

  • ¹H-NMR Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

    • Number of Scans: 16

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for purity assessment and a logical comparison of the primary analytical techniques.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results & Decision synthesis Crude Product purification Purified Compound synthesis->purification hplc HPLC Analysis purification->hplc qnmr qNMR Analysis purification->qnmr gcms GC-MS Analysis purification->gcms pass Purity > 95% hplc->pass fail Purity < 95% hplc->fail qnmr->pass qnmr->fail gcms->pass gcms->fail

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

G cluster_methods Analytical Methods compound 6-fluoro-4H-1,3-benzodioxine- 8-carboxylic acid hplc HPLC (High Sensitivity, High Throughput) compound->hplc Primary Technique qnmr qNMR (Absolute Quantification, Structural Info) compound->qnmr Orthogonal Method gcms GC-MS (Volatile Impurity Identification) compound->gcms Complementary for Volatiles

Caption: Logical relationship of analytical methods for purity assessment of the target compound.

A Comparative Guide to the Validation of Analytical Methods for 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid. Given the absence of specific validated methods for this compound in publicly available literature, this document outlines strategies and expected performance characteristics for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) based on established protocols for analogous fluorinated aromatic carboxylic acids and benzodioxine derivatives.

Executive Summary

The analysis of this compound, a polar, non-volatile compound, is most suitably approached using liquid chromatography techniques. High-Performance Liquid Chromatography (HPLC) with UV detection serves as a robust method for routine quantification and purity assessment. For higher sensitivity and specificity, especially in complex matrices or for trace-level impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the superior choice. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative but necessitates a derivatization step to enhance the volatility of the analyte. The selection of the optimal method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the expected performance of HPLC-UV, GC-MS (with derivatization), and LC-MS/MS for the analysis of this compound. These values are derived from typical performance data for similar small molecule pharmaceutical compounds.[1][2][3][4][5][6]

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
**Linearity (R²) **> 0.999> 0.995> 0.999
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.0005 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mL~0.001 µg/mL
Specificity Moderate to HighHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are foundational and should be optimized and validated for the specific analytical requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound.[7] Fluorinated stationary phases can offer enhanced selectivity for fluorinated compounds.[7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a fluorinated phase column for potentially better selectivity.

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20.1-25 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 254-280 nm for aromatic compounds).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is mandatory for GC-MS analysis. Esterification is a common and effective derivatization technique.

Derivatization Protocol (Esterification):

  • To approximately 1 mg of the dried sample, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Tightly cap the reaction vial and heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

  • Vortex vigorously for 1 minute to extract the derivatized analyte.

  • Allow the layers to separate and carefully transfer the organic layer to a clean vial for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity, making it ideal for bioanalysis or trace-level impurity quantification.[1][2]

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A fast gradient is typically employed for high-throughput analysis.

    • 0-0.5 min: 98% A, 2% B

    • 0.5-3.0 min: Linear gradient to 5% A, 95% B

    • 3.0-4.0 min: Hold at 5% A, 95% B

    • 4.1-5.0 min: Return to initial conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the carboxylic acid, although positive mode should also be evaluated.

  • Source Parameters: To be optimized for the specific analyte (e.g., capillary voltage, source temperature, gas flows).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

Sample Preparation:

  • For drug substance analysis, a simple dilution in the mobile phase may be sufficient.

  • For complex matrices like biological fluids, protein precipitation followed by centrifugation and filtration is a common approach.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Purpose select_method Select Analytical Technique define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards and Samples define_acceptance->prepare_standards perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prepare_standards->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data analyze_results Analyze Results collect_data->analyze_results compare_criteria Compare with Acceptance Criteria analyze_results->compare_criteria document_validation Document Validation Report compare_criteria->document_validation

Caption: A generalized workflow for the validation of an analytical method.

Method_Selection_Flowchart start Start: Need to quantify This compound high_sensitivity High Sensitivity and Specificity Required? start->high_sensitivity trace_analysis Trace Level Analysis in Complex Matrix? high_sensitivity->trace_analysis Yes routine_qc Routine QC and Purity Assessment? high_sensitivity->routine_qc No hplc Use HPLC-UV trace_analysis->hplc No lcms Use LC-MS/MS trace_analysis->lcms Yes volatile_analysis Is Volatility Enhancement (Derivatization) Acceptable? routine_qc->volatile_analysis No routine_qc->hplc Yes gcms Use GC-MS volatile_analysis->gcms Yes reconsider Re-evaluate Method Choice volatile_analysis->reconsider No

Caption: A decision-making flowchart for selecting an analytical method.

References

comparing the biological activity of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid with analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is not extensively available in current literature, a comparative analysis of its structural analogs within the broader benzodioxine and benzodioxole classes reveals a wide range of significant pharmacological activities. This guide provides an objective comparison of the performance of these analogs, supported by experimental data, to offer insights into the potential therapeutic applications of this chemical scaffold.

Overview of Benzodioxine Scaffolds

The 1,4-benzodioxane and 1,3-benzodioxole ring systems are key structural motifs in a variety of biologically active compounds. The versatility of this scaffold allows for substitutions that can significantly modulate the pharmacological profile, leading to compounds with anticancer, antimicrobial, and receptor-specific activities.

Comparative Biological Activities of Benzodioxine Analogs

The biological activities of various benzodioxine derivatives are summarized below, categorized by their therapeutic potential.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of benzodioxane and benzodioxole derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Benzodioxine Analogs

Compound ClassDerivativeCancer Cell Line(s)IC50 (µM)Reference
1,4-Benzodioxane-hydrazoneCompound 7eMDA-MB-435 (Melanoma)0.20[1]
M14 (Melanoma)0.46[1]
SK-MEL-2 (Melanoma)0.57[1]
UACC-62 (Melanoma)0.27[1]
1,3,4-Oxadiazole-1,4-benzodioxanCompound 6kHEPG2, HELA, SW1116, BGC8237.21 - 25.87[2]
1,4-BenzodioxineDerivative 11aHepG2, PC-3, MCF-7, A549< 10[3]
1,3-BenzodioxoleYL201MDA-MB-231 (Breast Cancer)4.92 ± 1.09[4]

Signaling Pathway for Anticancer Activity of a 1,4-Benzodioxine Derivative

The 1,4-benzodioxine derivative 11a has been shown to induce apoptosis in MCF-7 breast cancer cells through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[3]

cluster_cell MCF-7 Cancer Cell Compound_11a 1,4-Benzodioxine Derivative 11a Tubulin Tubulin Compound_11a->Tubulin Inhibits Polymerization Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation G2M_Arrest G2/M Phase Arrest Microtubule_Formation->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of a 1,4-benzodioxine anticancer agent.

Antimicrobial Activity

Benzodioxane derivatives have also demonstrated promising activity against various bacterial strains, including resistant ones.

Table 2: In Vitro Antimicrobial Activity of Benzodioxane Analogs

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Benzodioxane-benzamideCompound 8Staphylococcus aureus (MRSA)Low MICs reported[5]
Benzodioxin-containing oxazolidinoneAmidoxime derivativeMycobacterium abscessusSuperior to linezolid[6]
Benzodioxane carboxylic acid-based hydrazoneCompound 5Escherichia coli, Bacillus subtilisNotable activity[7]

Experimental Workflow for Antimicrobial Screening

The general workflow for screening the antimicrobial activity of new chemical entities involves a multi-step process from initial synthesis to the determination of minimum inhibitory concentration.

Start Compound Synthesis Purification Purification & Characterization Start->Purification Primary_Screening Primary Screening (e.g., Disk Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination End Lead Compound Identification MBC_Determination->End

Caption: Workflow for antimicrobial activity screening.

Receptor Modulation Activity

Derivatives of 1,4-benzodioxane have been extensively studied for their ability to modulate α1-adrenoreceptors and 5-HT1A serotonin receptors, suggesting their potential in treating conditions like hypertension and depression.[8][9]

Table 3: Receptor Binding Affinity of 1,4-Benzodioxane Analogs

CompoundReceptor SubtypeActivityReference
Compound 14α1D-AdrenoreceptorSelective Antagonist[8][9]
Compound 155-HT1A ReceptorFull Agonist[8][9]
Compound 5α1D-AdrenoreceptorPotent Antagonist[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[3]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Conclusion

The available data on benzodioxine and benzodioxole analogs of this compound demonstrate a rich and diverse pharmacological landscape. The core scaffold is amenable to chemical modifications that can be tailored to achieve potent and selective activity against a range of therapeutic targets. While further investigation into the specific biological profile of this compound is warranted, the findings presented in this guide provide a strong foundation for future drug discovery and development efforts centered on this promising chemical class. The detailed experimental protocols and comparative data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of benzodioxine derivatives.

References

Impact of Fluorine Substitution on the Acidity of Benzodioxine Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the influence of fluorine substitution on the physicochemical properties of molecules is paramount. This guide provides a comparative analysis of the effect of fluorine on the acidity of benzodioxine carboxylic acid, supported by theoretical data and established chemical principles. Due to the limited availability of experimental data for the parent 4H-1,3-benzodioxine-8-carboxylic acid, this guide leverages a predicted pKa value for its fluorinated analog and provides a comprehensive overview of the underlying principles using benzoic acid as a well-documented case study.

Quantitative Data Summary

CompoundpKa (Predicted)
6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid3.33 ± 0.20[1]
4H-1,3-benzodioxine-8-carboxylic acidNot Available

To contextualize the expected increase in acidity due to fluorine substitution, the experimental pKa values for benzoic acid and its monofluoro-substituted isomers are presented below. The presence of the electron-withdrawing fluorine atom enhances the acidity of benzoic acid.[2]

CompoundpKa (Experimental)
Benzoic acid4.20
2-Fluorobenzoic acid3.27
3-Fluorobenzoic acid3.87
4-Fluorobenzoic acid4.14

Theoretical Framework: The Inductive Effect of Fluorine

The increased acidity of fluorinated carboxylic acids is primarily attributed to the inductive effect of the highly electronegative fluorine atom. This effect involves the withdrawal of electron density from the aromatic ring and, consequently, from the carboxylic acid group. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, making the corresponding carboxylic acid a stronger acid (i.e., having a lower pKa).

The position of the fluorine substituent relative to the carboxylic acid group is crucial in determining the magnitude of this acid-strengthening effect. Generally, the inductive effect diminishes with distance.

cluster_parent 4H-1,3-Benzodioxine-8-carboxylic Acid (Parent Compound) cluster_fluoro This compound cluster_effect Inductive Effect parent_acid R-COOH parent_anion R-COO⁻ + H⁺ parent_acid->parent_anion Deprotonation fluoro_acid F-R-COOH fluoro_anion F-R-COO⁻ + H⁺ fluoro_acid->fluoro_anion Deprotonation stabilization Stabilized Anion fluoro_anion->stabilization Stabilization inductive_effect Fluorine's electron-withdrawing inductive effect (-I) stabilizes the carboxylate anion (F-R-COO⁻). acidity Increased Acidity (Lower pKa) stabilization->acidity Leads to start Start prep Prepare Acid Solution start->prep setup Set up Titration Apparatus (pH meter, stirrer, burette) prep->setup titrate Titrate with Standardized NaOH setup->titrate record Record pH and Volume titrate->record endpoint Continue past Equivalence Point? record->endpoint endpoint->titrate No plot Plot Titration Curve (pH vs. Volume) endpoint->plot Yes derivative Plot First Derivative (ΔpH/ΔV vs. Volume) plot->derivative equivalence Determine Equivalence Point (Veq) derivative->equivalence half_equivalence Determine Half-Equivalence Point (Veq/2) equivalence->half_equivalence pka pKa = pH at Veq/2 half_equivalence->pka end End pka->end

References

Spectroscopic Comparison of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of medicinal chemistry and materials science, a thorough understanding of isomeric purity and structure is paramount. The positional isomerism of a fluorine atom on an aromatic ring can significantly influence a molecule's physicochemical properties, biological activity, and spectroscopic signature. This guide provides a detailed spectroscopic comparison of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid and its 5-fluoro and 7-fluoro positional isomers.

Due to the limited availability of public experimental spectral data for these specific isomers, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data to facilitate their differentiation. Characteristic Infrared (IR) spectroscopy absorption bands and anticipated Mass Spectrometry (MS) fragmentation patterns are also presented to provide a comprehensive analytical overview.

Spectroscopic Data Comparison

The following tables summarize the predicted and expected spectroscopic data for the three isomers of fluoro-4H-1,3-benzodioxine-8-carboxylic acid. The NMR data is computationally predicted and should be used as a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data (ppm)
CompoundAr-HO-CH₂-OAr-CH₂-OCOOH
This compound ~7.5-7.7 (m, 2H)~5.8 (s, 2H)~5.0 (s, 2H)~11-13 (br s, 1H)
5-fluoro-4H-1,3-benzodioxine-8-carboxylic acid ~7.3-7.6 (m, 2H)~5.8 (s, 2H)~5.0 (s, 2H)~11-13 (br s, 1H)
7-fluoro-4H-1,3-benzodioxine-8-carboxylic acid ~7.1-7.4 (m, 2H)~5.8 (s, 2H)~5.0 (s, 2H)~11-13 (br s, 1H)
Note: Predicted data is based on computational models and may vary from experimental values. 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (ppm)
CompoundC=OC-F (d)Aromatic CO-CH₂-OAr-CH₂-O
This compound ~168~158-162~110-150~95~65
5-fluoro-4H-1,3-benzodioxine-8-carboxylic acid ~168~155-160~110-150~95~65
7-fluoro-4H-1,3-benzodioxine-8-carboxylic acid ~168~160-165~110-150~95~65
Note: 'd' indicates a doublet due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (ppm)
CompoundChemical Shift (ppm)
This compound ~ -110 to -120
5-fluoro-4H-1,3-benzodioxine-8-carboxylic acid ~ -115 to -125
7-fluoro-4H-1,3-benzodioxine-8-carboxylic acid ~ -105 to -115
Note: Predicted chemical shifts are relative to a standard (e.g., CFCl₃ at 0 ppm) and can be influenced by the solvent and experimental conditions.
Table 4: Characteristic Infrared (IR) Absorption Bands (cm⁻¹)
Functional GroupExpected Absorption Range (cm⁻¹)Vibration
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Carboxylic Acid)1680-1720Stretching
C=C (Aromatic)1450-1600Stretching
C-O1210-1320Stretching
C-F1000-1400Stretching
Note: The exact positions of the peaks can be influenced by the specific isomeric structure and intermolecular interactions.[1][2][3][4]
Table 5: Expected Key Mass Spectrometry (MS) Fragmentation Patterns
IsomerMolecular Ion [M]⁺Key Fragmentation Peaks
All Isomersm/z 198[M-OH]⁺, [M-COOH]⁺, [M-H₂O]⁺, fragments from retro-Diels-Alder reaction of the dioxine ring.
Note: High-resolution mass spectrometry is recommended to confirm the elemental composition of the molecular ion and key fragments.

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of the this compound isomers.

experimental_workflow Experimental Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion synthesis Synthesis of 5-, 6-, and 7-fluoro Isomers purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms process_nmr Process & Analyze NMR Spectra - Chemical Shifts - Coupling Constants nmr->process_nmr process_ir Analyze IR Spectra - Characteristic Peaks ir->process_ir process_ms Analyze MS Spectra - Molecular Ion - Fragmentation ms->process_ms compare Comparative Analysis of Spectroscopic Data process_nmr->compare process_ir->compare process_ms->compare conclusion Structural Elucidation and Isomer Differentiation compare->conclusion

Caption: Workflow for synthesis, analysis, and comparison of isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of fluoro-4H-1,3-benzodioxine-8-carboxylic acid isomers. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not provide a reference signal. For ¹⁹F NMR, an external or internal fluorine-containing standard may be used.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 200-250 ppm.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling. The spectral width should be sufficient to cover the expected range of aromatic fluorine signals (e.g., 50-100 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, mix a small amount of the finely ground sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal, and then acquire the sample spectrum.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode to deprotonate the carboxylic acid.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions to confirm the molecular formula and deduce the structure.

References

The Strategic Replacement of Carboxylic Acids in Drug Design: A Comparative Guide to Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the carboxylic acid moiety is a familiar ally in the quest for potent and effective therapeutics. However, its inherent physicochemical properties can often lead to challenges in absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of common carboxylic acid bioisosteres, supported by experimental data, to aid in the rational design of superior drug candidates.

The carboxylic acid group is a cornerstone of many pharmacophores, capable of forming strong hydrogen bonds and ionic interactions with biological targets.[1] Despite its prevalence in over 450 marketed drugs, this functional group can impart undesirable characteristics, such as poor metabolic stability, limited membrane permeability, and potential for toxicity.[2][3] Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, has emerged as a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[4]

Physicochemical Properties: A Head-to-Head Comparison

The successful application of a bioisostere hinges on its ability to mimic the essential properties of the carboxylic acid it replaces. Key parameters such as the acid dissociation constant (pKa), lipophilicity (logP/logD), and permeability are critical determinants of a drug's overall performance. The following table summarizes these properties for several common carboxylic acid bioisosteres.

BioisostereStructureTypical pKa RangeTypical logP Range (relative to COOH)Key Features & Considerations
Carboxylic Acid R-COOH4-5BaselineStrong acid, high polarity, potential for metabolic liabilities (e.g., acyl glucuronide formation).[3][5]
Tetrazole R-CNNNN-H4.5-5.0More LipophilicSimilar acidity to carboxylic acids, metabolically more stable, but may have reduced permeability despite higher lipophilicity.[5][6] A well-known example is the replacement of the carboxylic acid in the angiotensin II receptor antagonist losartan with a tetrazole, which led to a 10-fold increase in potency.[5][7]
Sulfonamide R-SO₂NH₂9-10More LipophilicWeaker acid than carboxylic acids, which can improve membrane permeability. Metabolically stable.[5][6]
Acylsulfonamide R-CONHSO₂R'2-4More LipophilicStronger acid than carboxylic acids, offering different interaction possibilities.[4]
Hydroxamic Acid R-CONHOH8-9More LipophilicWeaker acid, can act as a metal chelator. May be susceptible to N-glucuronidation.[1]
Hydroxyisoxazole R-(C₃H₂NO)-OH4-6More LipophilicAcidity can be tuned by substitution on the ring.[8]
Boronic Acid R-B(OH)₂~9VariableForms reversible covalent bonds with diols, offering a unique interaction mechanism. Generally neutral at physiological pH.[6]

Experimental Protocols for Key Physicochemical Assays

Accurate and reproducible experimental data is paramount in guiding the selection of an appropriate bioisostere. Below are detailed methodologies for determining the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.[1]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in an appropriate solvent (e.g., water, or a co-solvent system for poorly soluble compounds).

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[1]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

    • Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.

    • If the compound is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.

    • Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH change becomes minimal after passing the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[9]

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Lipophilicity, a critical determinant of a drug's ADME properties, is commonly measured as the partition coefficient (logP) or distribution coefficient (logD) between an organic and an aqueous phase. The shake-flask method is the gold standard for this measurement.[3]

Methodology:

  • Preparation of Phases:

    • Use n-octanol as the organic phase and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) as the aqueous phase.

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

    • Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and aqueous buffer in a centrifuge tube.

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw a sample from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation:

    • The logP (for the neutral species) or logD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

Determination of Kinetic Solubility

Kinetic solubility provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, which is often representative of early drug discovery assays.[2]

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Prepare the aqueous buffer of interest (e.g., PBS at pH 7.4).

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in a microplate well.

    • Mix and incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering caused by any precipitate that has formed.

    • Direct UV/LC-MS: Filter the solution to remove any precipitate and then measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[11]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Determination of Permeability by Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive membrane permeability.[4]

Methodology:

  • Preparation of Plates:

    • The assay utilizes a donor plate and an acceptor plate. The bottom of the donor plate wells consists of a filter membrane.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup:

    • Fill the acceptor plate wells with a buffer solution.

    • Add the test compound solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly for a specific time (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.[12]

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation:

    • The permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.[13]

Visualizing the Strategy and Workflow

The decision to employ a bioisosteric replacement strategy is a critical step in the drug discovery process. The following diagrams illustrate the conceptual framework and a typical experimental workflow for comparing a parent carboxylic acid with its bioisosteric analogues.

Bioisostere_Strategy cluster_0 Initial Lead Compound cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Synthesized Analogues cluster_4 Improved Properties Lead Lead Compound (with Carboxylic Acid) Liabilities Poor Permeability Metabolic Instability Toxicity Lead->Liabilities Exhibits Strategy Replace COOH with Bioisostere Liabilities->Strategy Leads to Analogue1 Analogue 1 (e.g., Tetrazole) Strategy->Analogue1 Analogue2 Analogue 2 (e.g., Sulfonamide) Strategy->Analogue2 Analogue3 ... Strategy->Analogue3 Improved Enhanced Permeability Increased Stability Reduced Toxicity Analogue1->Improved Analogue2->Improved Analogue3->Improved Experimental_Workflow cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Start Parent Drug (COOH) & Bioisosteric Analogues pKa pKa Determination (Potentiometric Titration) Start->pKa logP logP/logD Measurement (Shake-Flask) Start->logP Solubility Kinetic Solubility (Nephelometry/UV) Start->Solubility Permeability Permeability Assay (PAMPA) pKa->Permeability logP->Permeability Solubility->Permeability Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Permeability->Metabolic_Stability Data_Analysis Comparative Data Analysis & Candidate Selection Metabolic_Stability->Data_Analysis End Optimized Candidate Data_Analysis->End

References

Comparative Stability of Benzodioxine-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, valued for its high chemical and thermal stability. This structural motif is integral to numerous pharmacologically active agents.[1] However, the overall stability of benzodioxine-based compounds is heavily influenced by the nature and position of their substituents. Functional groups susceptible to hydrolysis, oxidation, or photodegradation can become focal points for instability, impacting the compound's shelf-life, efficacy, and safety profile.[2]

This guide provides a comparative overview of the stability of these compounds, focusing on forced degradation studies as a key indicator of intrinsic stability. Forced degradation, or stress testing, intentionally exposes a compound to harsh conditions to identify likely degradation products, understand degradation pathways, and establish the stability-indicating power of analytical methods.[3][4]

Case Study: Stability Profile of Doxazosin Mesylate

Doxazosin, an alpha-1 adrenergic blocker, features a 1,4-benzodioxane moiety. Its stability has been evaluated through detailed forced degradation studies, providing valuable insights into its degradation profile under various stress conditions. Studies show Doxazosin mesylate is most susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while exhibiting greater stability against thermal and photolytic stress.[5]

Data Presentation: Forced Degradation of Doxazosin Mesylate

The following table summarizes the quantitative results from a stability-indicating study on Doxazosin Mesylate.

Stress ConditionReagent/ParametersDurationDegradation Observed% DegradationDegradation KineticsRate Constant (k)Ref.
Acid Hydrolysis 1M HCl-YesSignificantZero-order0.45 mole liter⁻¹ min⁻¹
0.5N HCl24 hoursYesNot specified--[6]
Base Hydrolysis 1M NaOH-YesSignificantFirst-order0.0044 min⁻¹
0.5N NaOH24 hoursYesNot specified--[6]
Oxidation 3.0% H₂O₂24 hoursYesNot specified--[6]
Thermal 105°C7 daysNoStable--[6]
Photolytic UV light at 254 nm7 daysNoStable--[6]

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on benzodioxine-based compounds, based on established protocols for Doxazosin Mesylate.

Preparation of Stock Solution

Prepare a stock solution of the benzodioxine-based compound (e.g., Doxazosin Mesylate) at a concentration of approximately 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.[7]

Forced Degradation (Stress) Studies

The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[5]

  • Acid Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of an acid solution (e.g., 0.5N to 1M HCl).[6]

    • Reflux the mixture for a specified period (e.g., monitoring at intervals up to 24 hours) at a controlled temperature (e.g., 60-80°C).[8]

    • After cooling, neutralize the solution with an equivalent concentration of base (e.g., NaOH).

    • Dilute with the mobile phase to a final target concentration for analysis.

  • Base Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of a base solution (e.g., 0.5N to 1M NaOH).[6]

    • Reflux the mixture for a specified duration, monitoring for degradation.

    • After cooling, neutralize the solution with an equivalent concentration of acid (e.g., HCl).

    • Dilute with the mobile phase to a final target concentration.

  • Oxidative Degradation:

    • To a specific volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3.0% H₂O₂).[6]

    • Keep the solution at room temperature for a set period (e.g., 24 hours), protected from light.

    • Dilute with the mobile phase to a final target concentration.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a calibrated oven (e.g., at 105°C) for an extended period (e.g., 7 days).[6]

    • Dissolve the stressed sample in the mobile phase to achieve the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (e.g., at 254 nm) in a photostability chamber for an extended period (e.g., 7 days).[6]

    • Dissolve the stressed sample in the mobile phase to achieve the target concentration.

Analytical Method: Stability-Indicating HPLC/UPLC

A validated, stability-indicating chromatographic method is essential to separate and quantify the parent drug from any degradation products.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a PDA detector.[6][7]

  • Column: A reversed-phase C18 column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, or LiChrosphere100 RP-18, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., aqueous phosphoric acid) and an organic solvent (e.g., acetonitrile/methanol mixture).[6]

  • Flow Rate: Typically 0.8 - 1.0 mL/min for HPLC.

  • Detection: PDA detector set at a wavelength appropriate for the compound (e.g., 210 nm for Doxazosin).[6][7]

  • Analysis: Inject the prepared stressed samples. The specificity of the method is confirmed if the degradation product peaks are well-resolved from the parent drug peak. Peak purity analysis using the PDA detector is crucial to ensure the main peak is spectrally pure in all stressed samples.[6]

Visualizations

Experimental Workflow and Key Degradation Pathways

The following diagrams illustrate the typical workflow for a forced degradation study and the primary degradation sites on a generalized benzodioxine structure.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 1M HCl) API->Acid Base Base Hydrolysis (e.g., 1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 105°C, solid) API->Thermal Photo Photolytic (e.g., UV 254nm, solid) API->Photo Neutralize Neutralization (for Hydrolysis) Acid->Neutralize Base->Neutralize Dilute Dilution to Target Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC/UPLC Analysis Dilute->HPLC Data Degradation Profile & Kinetic Data HPLC->Data

Caption: Workflow for a typical forced degradation study of a drug substance.

G cluster_main Generalized Benzodioxine Derivative cluster_pathways Potential Degradation Pathways struct path1 Hydrolysis of Ether Linkages struct->path1 Acid/Base Catalyzed path2 Oxidation/Hydrolysis of Susceptible Side Chains (R1, R2) struct->path2 Oxidizing Agents or H₂O path3 Degradation of Other Functional Groups struct->path3 Light, Heat, Reagents

Caption: Potential degradation sites on a generalized 1,4-benzodioxane structure.

References

Safety Operating Guide

Proper Disposal of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a fluorinated aromatic carboxylic acid, this compound requires specific handling and disposal protocols.

I. Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1
Hand Protection GlovesNitrile or other chemically resistant gloves
Body Protection Lab CoatStandard laboratory coat
Respiratory RespiratorUse in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. As a halogenated organic compound, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[2][3]

Key Segregation Principles:

  • Do not mix with non-halogenated organic waste.

  • Do not mix with acidic or basic waste streams prior to neutralization.

  • Do not dispose of down the drain.

Containers for halogenated waste should be clearly labeled, kept closed when not in use, and stored in a well-ventilated area away from incompatible materials.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of small quantities of this compound typically generated in a research laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.

1. Neutralization of Acidic Waste:

Due to its acidic nature, it is advisable to neutralize the compound before final disposal. This should be performed in a fume hood with appropriate PPE.

Experimental Protocol for Neutralization:

  • Dilution: Slowly and cautiously add the this compound to a large volume of cold water (e.g., a 1:10 or 1:20 ratio of acid to water). Always add acid to water, never the other way around. This will help to dissipate any heat generated.

  • Preparation of Neutralizing Agent: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Slow Addition: While stirring the diluted acidic solution, slowly add the weak base solution dropwise. Be aware that this may cause foaming or off-gassing (carbon dioxide).

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is in the neutral range (typically 6-8).

  • Cooling: If the neutralization reaction generates significant heat, the container should be placed in an ice bath to control the temperature.

Quantitative Data for Neutralization:

ParameterGuideline
Acid Dilution Ratio 1 part acid to 10-20 parts cold water
Neutralizing Agent 5-10% Sodium Bicarbonate or Sodium Carbonate solution
Target pH 6.0 - 8.0
Monitoring pH paper or calibrated pH meter

2. Final Disposal of Neutralized Solution:

Once neutralized, the solution should be transferred to a properly labeled "Halogenated Organic Waste" container for collection by a certified hazardous waste disposal service.

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal start Start: Have this compound waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe Step 1 fume_hood Work in a Fume Hood ppe->fume_hood Step 2 dilute Dilute Acid with Cold Water (1:10 ratio) fume_hood->dilute Step 3 add_base Slowly Add Weak Base (e.g., 5% Sodium Bicarbonate) dilute->add_base Step 4 monitor_ph Monitor pH (Target: 6-8) add_base->monitor_ph Step 5 waste_container Transfer to Labeled 'Halogenated Organic Waste' Container monitor_ph->waste_container Step 6 (Once Neutralized) seal_container Seal Container waste_container->seal_container Step 7 waste_pickup Arrange for Hazardous Waste Pickup with EHS seal_container->waste_pickup Step 8 end End: Proper Disposal Complete waste_pickup->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat. Double-gloving is recommended for handling corrosive or readily absorbed compounds.[3]Prevents skin contact which can cause irritation.[1][2] A lab coat protects against spills and contamination.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[4]Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety. The following workflow outlines the necessary steps from preparation to post-handling.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling prep_area Designate Handling Area (Chemical Fume Hood) gather_materials Assemble All Necessary Equipment and Waste Containers prep_area->gather_materials verify_hood Verify Fume Hood Functionality gather_materials->verify_hood don_ppe Put on All Required PPE (Gloves, Lab Coat, Goggles) verify_hood->don_ppe handle_chem Handle the Chemical Inside the Fume Hood don_ppe->handle_chem decontaminate Decontaminate Work Surfaces and Equipment handle_chem->decontaminate doff_ppe Remove PPE in the Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow Diagram

Experimental Protocol: General Handling

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[4]

    • Ensure the chemical fume hood is functioning correctly before starting any work.[4]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate, clearly labeled hazardous waste containers.[4]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above.

    • Inspect gloves to ensure they are free of defects before use.[5]

  • Chemical Handling :

    • Perform all manipulations of the solid compound within the chemical fume hood to minimize dust generation and inhalation.[4]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory area.[2]

  • Post-Handling Procedures :

    • Decontamination : Thoroughly clean any contaminated surfaces and equipment.[4]

    • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

    • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle and must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5]

Disposal Workflow for this compound cluster_waste_collection Waste Segregation and Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Place Contaminated Solid Waste in a Labeled Hazardous Waste Container store_waste Store Waste in a Cool, Dry, Well-Ventilated Area collect_solid->store_waste collect_liquid Collect Unused Chemical in a Separate, Labeled Container collect_liquid->store_waste dispose Dispose of Contents/Container to an Approved Waste Disposal Plant store_waste->dispose

Waste Disposal Workflow Diagram

Disposal Protocol

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

    • Unused Chemical : Collect any unused solid chemical in a separate, clearly labeled, and tightly sealed container for disposal.

  • Storage :

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances.[2]

    • Ensure containers are tightly closed when not in use.[2]

  • Final Disposal :

    • Dispose of all waste materials through an approved waste disposal plant.[2]

    • Do not empty into drains or release into the environment.[5] For larger quantities, the compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] Always consult with your institution's environmental health and safety department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.